Clascoterone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNHMOZDMYNCPO-PDUMRIMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471883 | |
| Record name | Clascoterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19608-29-8 | |
| Record name | 21-Hydroxy-17-(1-oxopropoxy)pregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19608-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clascoterone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019608298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clascoterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12499 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clascoterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLASCOTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN7MM8XG2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Clascoterone in Sebocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clascoterone (marketed as Winlevi®) is a first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris. Its novel mechanism of action directly targets the hormonal drivers of sebum production and inflammation within the sebaceous gland. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound in sebocytes, the primary cells of the sebaceous gland. It details the competitive antagonism of the androgen receptor, the subsequent reduction in lipid synthesis and pro-inflammatory cytokine production, and the underlying signaling pathways. This document summarizes key quantitative data from in vitro studies, outlines detailed experimental protocols for replicating pivotal experiments, and provides visual representations of the core mechanisms and workflows.
Core Mechanism of Action: Androgen Receptor Antagonism
The primary mechanism of action of this compound in sebocytes is its function as a potent local antagonist of the androgen receptor (AR).[1][2][3] Androgens, such as dihydrotestosterone (B1667394) (DHT), are key drivers of sebaceous gland activity, promoting both sebocyte proliferation and the synthesis of lipids that constitute sebum.[4]
This compound, a steroidal antiandrogen, competitively binds to the AR in sebocytes, thereby preventing the binding of endogenous androgens like DHT.[5] This competitive inhibition blocks the subsequent downstream signaling cascades that are responsible for the pathogenic effects of androgens in acne, namely increased sebum production and inflammation.
Signaling Pathway
The binding of an androgen like DHT to the AR in the cytoplasm of a sebocyte triggers a conformational change in the receptor. This leads to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the androgen-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid synthesis and inflammation.
This compound disrupts this process at the initial step. By occupying the ligand-binding pocket of the AR, it prevents the binding of DHT. Consequently, the AR remains in its inactive conformation in the cytoplasm, and the downstream transcriptional activation of androgen-responsive genes is inhibited.
References
- 1. Cortexolone 17α-propionate (this compound) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Androgen and Androgen Receptor in the Skin-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cortexolone 17α-propionate (this compound) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. Efficacy and Safety of Topical this compound Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Clascoterone: Synthesis, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clascoterone (cortexolone 17α-propionate) is a first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris. This technical guide provides a comprehensive overview of its synthesis pathway, detailed chemical properties, and its mechanism of action at the molecular level. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and dermatological research.
Chemical Properties
This compound is a white to almost white powder.[1] Its chemical structure is a synthetic pregnane (B1235032) steroid, specifically the C17α propionate (B1217596) ester of 11-deoxycortisol (cortexolone).[2]
Quantitative Data
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₄O₅ | [1] |
| Molecular Weight | 402.5 g/mol | [1][3] |
| Melting Point | 180 ± 2 °C | [4] |
| Solubility | ||
| Water | Practically insoluble | [1] |
| Ethanol | Soluble | [5] |
| Methanol | Very soluble | [5] |
| Diethyl Ether | Slightly soluble | [5] |
| DMSO | ≥ 100 mg/mL | [6] |
| UV Absorption (λmax) | 240, 295 nm | [7] |
| pKa (Predicted) | ||
| Strongest Acidic | 13.78 | [No source found] |
| Strongest Basic | -3.3 | [No source found] |
Spectral Data
Detailed spectral analysis is crucial for the confirmation of the chemical structure and purity of this compound. Commercially available reference standards for this compound are typically accompanied by a comprehensive Certificate of Analysis which includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.[1]
-
¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[8][9][10] An LC-MS/MS method has been developed for the quantification of this compound and its primary metabolite, cortexolone.[11][12][13][14]
Synthesis Pathway
The synthesis of this compound is a multi-step process that starts from 11-deoxycortisol. The overall pathway involves the esterification of the hydroxyl groups followed by a selective enzymatic hydrolysis.
Synthesis of Cortexolone 17α,21-dipropionate (Intermediate)
The synthesis of the intermediate, cortexolone 17α,21-dipropionate, starts from 11-deoxycortisol. This involves the esterification of both the C17α and C21 hydroxyl groups using a propionylating agent such as propionic anhydride or propionyl chloride.[2]
Synthesis of this compound
The final step in the synthesis of this compound is a lipase-catalyzed chemoselective alcoholysis of cortexolone 17α,21-dipropionate.[2] This enzymatic reaction selectively removes the propionate group at the C21 position.
Experimental Protocols
Synthesis of this compound from Cortexolone 17α,21-dipropionate
This protocol is based on the lipase-catalyzed alcoholysis method.[2][15]
Materials:
-
Cortexolone 17α,21-dipropionate
-
Butanol
-
Lipase from Candida cylindracea (CCL)
-
Celite
Procedure:
-
Dissolve cortexolone 17α,21-dipropionate (1.09 mmoles) in toluene (50 ml).
-
Add butanol (5.45 mmoles) and lipase from Candida cylindracea (17.4 g, 3.86 U/mg).
-
Maintain the mixture under stirring at 30°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of toluene/ethyl acetate (B1210297) (6/4) until the starting material is consumed (approximately 24 hours).
-
Remove the enzyme by filtration through a layer of Celite.
-
Evaporate the solvent under reduced pressure to obtain crude this compound.
-
Purify the product by crystallization from diisopropyl ether to yield this compound with a purity of >99% by HPLC.[2]
Quantification of Androgen Receptor Binding Affinity
The binding affinity of this compound to the androgen receptor (AR) can be determined using a competitive binding assay.[16][17][18][19] This assay measures the ability of a test compound to displace a radiolabeled androgen, such as [³H]-R1881, from the AR.
Brief Protocol Outline:
-
Prepare rat ventral prostate cytosol, which is a source of androgen receptors.
-
Incubate a constant concentration of [³H]-R1881 and cytosol with varying concentrations of unlabeled this compound.
-
After incubation, separate the bound from free radioligand.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
In Vitro Sebum Production Assay
The effect of this compound on sebum production can be assessed using cultured human sebocytes.[20][21][22][23][24][25]
Brief Protocol Outline:
-
Culture human sebocytes in appropriate media.
-
Treat the sebocytes with an androgen, such as dihydrotestosterone (B1667394) (DHT), in the presence or absence of varying concentrations of this compound.
-
After a suitable incubation period, extract the lipids from the cells.
-
Quantify the amount of synthesized lipids (as a measure of sebum production) using a suitable method, such as Nile red staining followed by fluorometry.
Mechanism of Action: Androgen Receptor Signaling Pathway
This compound exerts its therapeutic effect by acting as a competitive antagonist of the androgen receptor (AR) in the skin, particularly in sebocytes and dermal papilla cells.[26][27][28]
Androgens, such as dihydrotestosterone (DHT), play a crucial role in the pathogenesis of acne. Upon entering a target cell, DHT binds to the AR in the cytoplasm. This binding triggers a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs). The activated DHT-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in sebaceous gland proliferation, lipid synthesis (sebum production), and the production of pro-inflammatory cytokines.[29][30][31][32][33]
This compound, due to its structural similarity to androgens, competes with DHT for binding to the AR. By binding to the AR, this compound prevents the conformational changes required for its activation and nuclear translocation. Consequently, the transcription of androgen-regulated genes is inhibited, leading to a reduction in sebum production and inflammation.[34][35]
References
- 1. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound | C24H34O5 | CID 11750009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of in vitro Skin Permeation of this compound From this compound Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method development for the evaluation of in vitro skin permeation of this compound from this compound topical cream, 1% - American Chemical Society [acs.digitellinc.com]
- 13. Evaluation of in vitro Skin Permeation of this compound From this compound Topical Cream, 1% (w/w) | CoLab [colab.ws]
- 14. researchgate.net [researchgate.net]
- 15. HUE026507T2 - Enzymatic method for producing cortexolone-17-propionate IV hydrate crystal form - Google Patents [patents.google.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. epa.gov [epa.gov]
- 18. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 20. A Murine Model for Measuring Sebum Production That Can Be Used to Test Therapeutic Agents for the Management of Acne Vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Sebumeter - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 23. An optimal method for quantifying the facial sebum level and characterizing facial sebum features - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Reduction in Facial Sebum Production Following Treatment with this compound Cream 1% in Patients with Acne Vulgaris: 12-Week Interim Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cortexolone 17α-propionate (this compound) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Individual Article: this compound Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 28. Individual Article: this compound Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Androgens induce sebaceous differentiation in sebocyte cells expressing a stable functional androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Sebaceous differentiation in sebocyte cells expressing androgen receptor [qima-lifesciences.com]
- 31. Androgen receptor expression in the preputial gland and its sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. tandfonline.com [tandfonline.com]
- 34. researchgate.net [researchgate.net]
- 35. Androgen Receptor Inhibitors in the Treatment of Acne Vulgaris: Efficacy and Safety Profiles of this compound 1% Cream - PMC [pmc.ncbi.nlm.nih.gov]
Clascoterone: A Deep Dive into its Pharmacokinetics and Dermal Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and dermal metabolism of clascoterone, a novel topical androgen receptor inhibitor. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex pathways, this document serves as an in-depth resource for professionals in the field of dermatology and drug development.
Pharmacokinetic Profile
This compound, approved for the topical treatment of acne vulgaris, is designed for local activity with minimal systemic exposure. Its pharmacokinetic profile is characterized by low systemic absorption and rapid metabolism.
Systemic Exposure and Absorption
Following topical application of this compound 1% cream, systemic concentrations of the drug are low. In a study involving adult subjects with moderate to severe acne vulgaris, a mean dose of approximately 6 grams was applied twice daily for two weeks. Steady-state concentrations of this compound were achieved by Day 5.[1][2]
Table 1: Systemic Pharmacokinetic Parameters of this compound at Steady State (Day 14)
| Parameter | Mean ± SD | Unit |
| Cmax (Maximum Plasma Concentration) | 4.5 ± 2.9 | ng/mL |
| AUCτ (Area Under the Curve over Dosing Interval) | 37.1 ± 22.3 | h*ng/mL |
| Cavg (Average Plasma Concentration) | 3.1 ± 1.9 | ng/mL |
Data from a clinical trial in adult subjects with moderate to severe acne vulgaris receiving approximately 6 grams of this compound 1% cream twice daily.[1][2]
Distribution
In vitro studies have shown that this compound is 84% to 89% bound to plasma proteins, and this binding is independent of the drug concentration.[1][2]
Metabolism and Excretion
This compound is rapidly hydrolyzed in the skin and plasma by esterases, which significantly limits its systemic activity.[2][3] The primary and inactive metabolite is cortexolone.[2][3][4] Plasma concentrations of cortexolone are generally at or near the lower limit of quantitation (0.5 ng/mL).[1][2][4] In vitro studies using human cryopreserved hepatocytes have confirmed the generation of cortexolone as the primary metabolite, along with other unidentified and conjugated metabolites.[1] The excretion of this compound has not been fully characterized in humans, but it is known to be excreted in the urine as conjugated esters, with less than or equal to 1% of the administered dose being recovered in this form.[5][6]
Dermal Metabolism
The primary site of this compound metabolism is the skin itself. This localized metabolic activity is a key feature of the drug, contributing to its favorable safety profile.
Upon topical application, this compound penetrates the epidermis where it is rapidly hydrolyzed by esterases to its inactive metabolite, cortexolone.[2][3] This rapid biotransformation within the target tissue ensures that the pharmacological activity is primarily localized to the site of application, minimizing systemic androgenic effects.
Table 2: this compound and its Primary Metabolite
| Compound | Role | Activity |
| This compound | Active Drug | Androgen Receptor Antagonist |
| Cortexolone | Primary Metabolite | Inactive |
Mechanism of Action: Androgen Receptor Signaling Pathway
This compound exerts its therapeutic effect by acting as a potent antagonist at the androgen receptor (AR).[2][4] In skin, androgens like dihydrotestosterone (B1667394) (DHT) bind to the AR in sebaceous glands and dermal papilla cells.[2][3] This binding triggers a signaling cascade that leads to increased sebum production and inflammation, key factors in the pathogenesis of acne.[3] this compound competitively inhibits the binding of androgens to the AR, thereby blocking these downstream effects.[2][3][4]
Caption: this compound blocks the androgen receptor signaling cascade.
Experimental Protocols
The pharmacokinetic and metabolism studies of this compound have employed a range of standard and advanced methodologies.
Clinical Pharmacokinetic Studies
Study Design: Phase 1 and 2a clinical trials have been conducted to evaluate the pharmacokinetics of this compound.[5][7][8] These are typically open-label, multicenter studies involving healthy volunteers or patients with acne vulgaris.[5][7][8] A common design is the Maximal Usage Trial (MUsT), which aims to assess systemic exposure under conditions of maximal use.[9]
Dosing Regimen: Participants typically apply a specified amount of this compound cream (e.g., 1%) to the affected areas twice daily for a defined period (e.g., 14 days).[7][8]
Sample Collection: Blood and urine samples are collected at predetermined time points to quantify the concentrations of this compound and its metabolites.[6]
Analytical Method: The concentrations of this compound and cortexolone in plasma and urine are determined using validated analytical methods, most commonly liquid chromatography with tandem mass spectrometry (LC-MS/MS).[6][10]
Caption: A typical workflow for a clinical pharmacokinetic study of this compound.
In Vitro Dermal Metabolism Studies
Objective: To investigate the permeation and metabolism of this compound in human skin.
Methodology: In Vitro Permeation Test (IVPT)
-
Test System: Franz diffusion cells or flow-through diffusion cells are commonly used with excised human skin as the membrane.[10]
-
Procedure: A finite dose of the this compound formulation is applied to the epidermal surface of the skin. The receptor solution, maintained at a physiological temperature, is collected at various time points.
-
Analysis: The concentration of this compound and its metabolites in the receptor solution is quantified using a validated LC-MS/MS method.[10][11]
Table 3: Key Parameters for In Vitro Skin Permeation Studies
| Parameter | Description |
| Skin Source | Human cadaver or surgically excised skin |
| Diffusion Cell | Franz diffusion cell or flow-through cell |
| Receptor Solution | Phosphate-buffered saline (PBS) often with a solubilizing agent like bovine serum albumin (BSA) |
| Sampling | Aliquots taken from the receptor solution at predefined intervals |
| Analytical Method | UHPLC-MS/MS for quantification of this compound and cortexolone |
This table summarizes typical parameters for an in vitro skin permeation test (IVPT).[10][11]
Caption: Workflow for an in vitro skin permeation test (IVPT).
Conclusion
This compound exhibits a pharmacokinetic profile well-suited for a topical medication, characterized by localized activity and minimal systemic burden. Its rapid dermal metabolism to an inactive metabolite is a key factor in its safety and tolerability. The competitive inhibition of the androgen receptor provides a targeted mechanism of action for the treatment of acne vulgaris. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of topical dermatological therapies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Individual Article: this compound Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. This compound | C24H34O5 | CID 11750009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Safety, and Skin Irritation and Sensitization Potential of this compound Cream in Early-Phase Clinical Study Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic Profile, Safety, and Tolerability of this compound (Cortexolone 17-alpha propionate, CB-03-01) Topical Cream, 1% in Subjects With Acne Vulgaris: An Open-Label Phase 2a Study | Semantic Scholar [semanticscholar.org]
- 8. Pharmacokinetic Profile, Safety, and Tolerability of this compound (Cortexolone 17-alpha propionate, CB-03-01) Topical Cream, 1% in Subjects With Acne Vulgaris: An Open-Label Phase 2a Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. allucent.com [allucent.com]
- 10. researchgate.net [researchgate.net]
- 11. Method development for the evaluation of in vitro skin permeation of this compound from this compound topical cream, 1% - American Chemical Society [acs.digitellinc.com]
Clascoterone: A Technical Deep Dive into its Androgen Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clascoterone (cortexolone 17α-propionate) is a first-in-class topical androgen receptor (AR) antagonist. It represents a significant advancement in the treatment of androgen-mediated skin conditions, such as acne vulgaris, by offering a targeted approach with minimal systemic side effects. This technical guide provides an in-depth analysis of the core mechanism of this compound: its binding affinity for the androgen receptor and the subsequent downstream cellular effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacology.
Core Mechanism: Competitive Androgen Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at the androgen receptor. In androgen-sensitive tissues like the sebaceous glands, dihydrotestosterone (B1667394) (DHT) binds to the AR, leading to a conformational change, dimerization, and translocation of the receptor-ligand complex to the nucleus. This complex then binds to androgen response elements (AREs) on target genes, initiating the transcription of genes involved in sebum production and inflammation.
This compound, possessing a high affinity for the AR, competes with endogenous androgens like DHT for the same binding site on the receptor.[1][2][3] By binding to the AR, this compound prevents the conformational changes necessary for receptor activation and subsequent downstream signaling. This blockade of the androgen signaling pathway is the primary mechanism through which this compound mitigates the effects of androgens on the skin.[3]
Quantitative Analysis of Androgen Receptor Binding Affinity
The binding affinity of this compound to the androgen receptor has been quantified through competitive binding assays. These studies are crucial for understanding the potency of the drug at its molecular target.
Data Presentation: Androgen Receptor Binding Affinity
| Compound | IC50 (nM) | Ki (nM) | Cell Line | Radioligand |
| This compound | 50 | 40 | Human Prostate Cancer Cells | [³H]methyltrienolone (R1881) |
| Dihydrotestosterone (DHT) | ~1-5 | ~1-5 | Various (e.g., LNCaP) | [³H]methyltrienolone (R1881) or [³H]DHT |
| Spironolactone (B1682167) | >100 | >100 | Various | [³H]methyltrienolone (R1881) |
Note: The IC50 and Ki values for DHT and spironolactone are approximate ranges derived from various studies and are provided for comparative purposes. The exact values can vary depending on the specific experimental conditions. The data for this compound is from a specific study and provides a direct measure of its affinity under those conditions.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the replication and interpretation of binding affinity data.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound (this compound) to compete with a radiolabeled androgen for binding to the androgen receptor.
Objective: To determine the IC50 and Ki of this compound for the androgen receptor.
Materials:
-
Cell Line: Human prostate cancer cells (e.g., LNCaP), which endogenously express the androgen receptor.
-
Radioligand: [³H]methyltrienolone (R1881), a synthetic androgen with high affinity for the AR.
-
Test Compound: this compound.
-
Competitors (for comparison): Dihydrotestosterone (DHT), Spironolactone.
-
Buffers and Reagents:
-
Homogenization Buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, containing EDTA and molybdate (B1676688) to stabilize the receptor).
-
Scintillation Cocktail.
-
-
Equipment:
-
Cell culture equipment.
-
Homogenizer.
-
Refrigerated centrifuge.
-
Scintillation counter.
-
Microplate reader (for protein quantification).
-
Protocol:
-
Preparation of Cytosol:
-
Human prostate cancer cells are cultured to a sufficient density.
-
Cells are harvested, washed with cold phosphate-buffered saline (PBS), and then resuspended in ice-cold homogenization buffer.
-
The cells are homogenized to release the cellular contents.
-
The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol), containing the androgen receptors, is collected.
-
The protein concentration of the cytosol is determined using a standard protein assay (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
A constant concentration of [³H]methyltrienolone is incubated with a fixed amount of cytosol protein in the assay buffer.
-
Increasing concentrations of unlabeled this compound (or other competitors) are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium (e.g., overnight at 4°C).
-
-
Separation of Bound and Unbound Ligand:
-
A method to separate the receptor-bound radioligand from the free radioligand is employed. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.
-
The HAP is washed to remove unbound radioligand.
-
-
Quantification:
-
The amount of radioactivity in the HAP pellet (representing the bound ligand) is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (this compound).
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
-
The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow for Androgen Receptor Competitive Binding Assay
Caption: Workflow for the androgen receptor competitive binding assay.
Downstream Cellular Effects of this compound
By blocking the androgen receptor, this compound inhibits the downstream signaling pathways that are activated by androgens in sebocytes. This leads to a reduction in both sebum production and the expression of pro-inflammatory cytokines.[2]
Inhibition of Lipid Synthesis in Sebocytes
Objective: To quantify the effect of this compound on androgen-stimulated lipid synthesis in human sebocytes.
Materials:
-
Cell Line: Primary human sebocytes or an immortalized human sebocyte cell line (e.g., SZ95).
-
Reagents:
-
Dihydrotestosterone (DHT) to stimulate lipid production.
-
This compound.
-
Nile Red stain (a fluorescent dye for intracellular lipid droplets).
-
Fixative (e.g., paraformaldehyde).
-
Mounting medium with a nuclear counterstain (e.g., DAPI).
-
-
Equipment:
-
Cell culture equipment.
-
Fluorescence microscope or a plate reader with fluorescence capabilities.
-
Protocol:
-
Cell Culture and Treatment:
-
Sebocytes are cultured in appropriate media.
-
Cells are treated with DHT to induce lipid synthesis.
-
Concurrent treatment with varying concentrations of this compound is performed to assess its inhibitory effect.
-
Appropriate controls (vehicle-treated, DHT-only) are included.
-
-
Nile Red Staining:
-
After the treatment period, the culture medium is removed, and the cells are washed with PBS.
-
Cells are fixed with a suitable fixative.
-
A working solution of Nile Red is added to the cells and incubated in the dark.
-
-
Quantification of Lipid Content:
-
The fluorescence intensity is measured using a fluorescence microscope or a microplate reader. The fluorescence of Nile Red is proportional to the amount of intracellular lipids.
-
For microscopic analysis, images are captured, and the fluorescence intensity per cell can be quantified using image analysis software.
-
Experimental Workflow for Assessing Lipid Synthesis Inhibition
Caption: Workflow for quantifying the inhibition of lipid synthesis in sebocytes.
Inhibition of Pro-inflammatory Cytokine Production
Objective: To measure the effect of this compound on androgen-induced production of pro-inflammatory cytokines (e.g., IL-6, IL-8) in sebocytes.
Materials:
-
Cell Line: Primary human sebocytes or an immortalized human sebocyte cell line.
-
Reagents:
-
Dihydrotestosterone (DHT).
-
This compound.
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for the specific cytokine of interest (e.g., Human IL-6 ELISA Kit).
-
-
Equipment:
-
Cell culture equipment.
-
Microplate reader for ELISA.
-
Protocol:
-
Cell Culture and Treatment:
-
Sebocytes are cultured and treated with DHT to stimulate cytokine production, with or without the addition of this compound at various concentrations.
-
The cell culture supernatant is collected after the treatment period.
-
-
ELISA:
-
The collected supernatant is analyzed using a specific ELISA kit according to the manufacturer's instructions.
-
Briefly, the supernatant is added to a microplate pre-coated with a capture antibody for the target cytokine.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is then added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
-
Quantification:
-
The absorbance of the colored product is measured using a microplate reader.
-
The concentration of the cytokine in the supernatant is determined by comparing the absorbance to a standard curve generated with known concentrations of the cytokine.
-
Signaling Pathway of this compound's Action
Caption: this compound competitively inhibits DHT binding to the AR, blocking downstream signaling.
Conclusion
This compound's high binding affinity for the androgen receptor and its competitive antagonistic action form the basis of its therapeutic efficacy. The in vitro studies detailed in this guide demonstrate its ability to effectively block the androgen signaling cascade, leading to a reduction in key pathogenic factors of acne, namely sebum production and inflammation. These findings, supported by detailed experimental protocols, provide a robust scientific foundation for the clinical use and further development of this compound and other topical anti-androgens.
References
- 1. emulatebio.com [emulatebio.com]
- 2. Cortexolone 17α-propionate (this compound) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Topical this compound Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Clascoterone's Inhibition of Sebum Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clascoterone (cortexolone 17α-propionate) is a first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris. Its novel mechanism of action directly targets the hormonal drivers of sebum production in the sebaceous gland, representing a significant advancement in dermatological therapeutics. This technical guide provides an in-depth review of the molecular mechanisms, experimental evidence, and clinical data supporting this compound's role in inhibiting sebum production. It details the underlying signaling pathways, methodologies of key in vitro and clinical studies, and quantitative outcomes, offering a comprehensive resource for researchers and drug development professionals.
Introduction
Acne vulgaris is a multifactorial skin condition where excessive sebum production (seborrhea) by sebaceous glands is a primary pathogenic factor.[1][2] Androgens, particularly dihydrotestosterone (B1667394) (DHT), are potent stimulators of sebocyte proliferation and lipogenesis.[3][4] DHT binds to androgen receptors (AR) located in the cytoplasm of sebocytes. This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of genes responsible for lipid synthesis and pro-inflammatory responses.[5]
This compound is a potent topical antiandrogen that competitively inhibits this pathway at the site of application. Its localized activity and rapid metabolism to an inactive metabolite, cortexolone, minimize systemic antiandrogenic side effects, making it a suitable therapeutic for both male and female patients. This document elucidates the core mechanisms and supporting data for this compound's sebo-suppressive action.
Mechanism of Action: Androgen Receptor Antagonism
The primary mechanism of this compound is the competitive antagonism of the androgen receptor in dermal cells. By sharing a structural similarity with androgens, this compound binds to the AR with high affinity, thereby preventing the binding of endogenous androgens like DHT.
This competitive inhibition blocks the subsequent downstream signaling cascade that promotes acne pathogenesis:
-
Inhibition of Nuclear Translocation: By occupying the AR, this compound prevents the conformational changes required for the DHT-AR complex to dimerize and translocate into the cell nucleus.
-
Suppression of Gene Transcription: Consequently, the transcription of androgen-responsive genes, which are crucial for sebocyte differentiation and the synthesis of lipids and inflammatory cytokines, is inhibited. In vitro studies have confirmed that this compound antagonizes testosterone-stimulated transcriptional activity in sebocytes.
In Vitro Evidence of Sebum Inhibition
In vitro studies using human primary sebocytes have been fundamental in elucidating this compound's mechanism. These experiments demonstrate its ability to bind the AR and consequently inhibit androgen-induced lipid production and inflammatory responses in a dose-dependent manner.
Quantitative Data
The following table summarizes the key quantitative findings from in vitro assays.
| Parameter | Assay Type | Cell Line | Value | Reference(s) |
| AR Binding Affinity (IC₅₀) | Competitive Binding | LNCaP cells | 50 nM | |
| Lipid Production | Lipid Quantification | Human Sebocytes | Dose-dependent inhibition | |
| Cytokine Production | Immunoassay | Human Sebocytes | Dose-dependent inhibition |
Note: Specific dose-response values for lipid and cytokine inhibition are not publicly available in the reviewed literature, though the dose-dependent nature is well-established.
Experimental Protocols
3.2.1 Androgen Receptor Competitive Binding Assay
This assay quantifies the affinity of this compound for the AR by measuring its ability to displace a radiolabeled androgen.
-
Receptor Source: Cytosol extracted from androgen-sensitive cells, such as human LNCaP prostate cells, which are rich in AR.
-
Radioligand: A high-affinity synthetic androgen, such as [³H]-Mibolerone or [³H]-R1881, is used.
-
Procedure:
-
A constant concentration of radioligand and receptor source is incubated with increasing concentrations of unlabeled this compound.
-
Control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled DHT) are included.
-
Following incubation to equilibrium, bound and free radioligand are separated (e.g., via dextran-coated charcoal or filtration).
-
Radioactivity in the bound fraction is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.
3.2.2 Sebocyte Culture and Lipid Production Assay
This protocol assesses the direct impact of this compound on lipid synthesis in the primary cells responsible for sebum production.
-
Cell Culture: Primary human sebocytes are isolated from facial skin and cultured in a specialized sebocyte growth medium.
-
Experimental Treatment:
-
Sebocytes are plated and allowed to adhere.
-
Cells are then treated with a stimulating androgen (e.g., 100 nM DHT) in the presence of varying concentrations of this compound or vehicle control for a period of 24-72 hours.
-
-
Lipid Quantification (Nile Red Staining):
-
After treatment, cells are washed with Phosphate-Buffered Saline (PBS).
-
A working solution of Nile Red stain (a fluorescent lipophilic dye) is added and incubated for approximately 15-30 minutes at room temperature, protected from light.
-
Cells are washed again to remove excess stain.
-
The intracellular lipid droplets are visualized via fluorescence microscopy (yellow-gold fluorescence), and the fluorescence intensity is quantified using image analysis software or a plate reader to determine relative lipid content.
-
Clinical Evidence of Sebum Reduction
The clinical efficacy of this compound in reducing sebum production has been quantified in studies involving patients with acne vulgaris. The primary method for objective measurement of sebum on the skin surface is sebumetry.
Quantitative Clinical Data
A 12-week, open-label study involving 40 patients with mild-to-moderate acne demonstrated a statistically significant reduction in facial sebum levels following twice-daily application of this compound cream 1%.
| Timepoint | Mean Sebumeter Reading (±SD) | Mean % Reduction from Baseline | p-value | Reference(s) |
| Baseline | 115.9 ± 50.5 µg/cm² | N/A | N/A | |
| Week 6 | Not Reported | -22% | <0.01 | |
| Week 12 | 84.8 ± 37.3 µg/cm² | -27% | <0.001 |
Experimental Protocol: Sebumetry
Sebumetry provides a non-invasive, quantitative measurement of casual sebum levels on the skin.
-
Device: A Sebumeter® (e.g., SM 810, Courage + Khazaka) is typically used. The device operates on the principle of grease-spot photometry.
-
Measurement Principle: A special matte synthetic tape is pressed onto the skin for a fixed duration (e.g., 30 seconds). The sebum absorbed by the tape increases its transparency. The probe measures this change in transparency via a light source and photocell, calculating the sebum content in µg/cm².
-
Procedure:
-
Acclimatization: Subjects rest for a minimum of 30 minutes in a room with controlled temperature and humidity.
-
Pre-Measurement Instructions: Subjects are instructed to wash their face 2-4 hours prior to the visit and to not apply any topical products.
-
Measurement Site: A consistent site on the forehead, an area with high sebaceous gland density, is chosen for all measurements.
-
Measurement: The Sebumeter cassette head is applied to the measurement site for 30 seconds.
-
Data Collection: The reading in µg/cm² is recorded. Multiple readings may be taken and averaged to ensure accuracy.
-
-
Data Analysis: Changes in sebumeter readings from baseline are calculated at subsequent study visits to determine the percentage reduction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reduction in Facial Sebum Production Following Treatment with this compound Cream 1% in Patients with Acne Vulgaris: 12-Week Interim Analysis | CoLab [colab.ws]
- 3. Cortexolone 17α-propionate (this compound) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortexolone 17α-propionate (this compound) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. go.drugbank.com [go.drugbank.com]
Clascoterone's Impact on Androgen-Responsive Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clascoterone (cortexolone 17α-propionate) is a first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris. Its mechanism of action involves competitively antagonizing the binding of androgens, such as dihydrotestosterone (B1667394) (DHT), to the androgen receptor (AR). This antagonism directly impacts the transcription of androgen-responsive genes, leading to a reduction in sebum production and inflammation, key pathogenic factors in acne. This technical guide provides an in-depth overview of the molecular interactions and cellular effects of this compound, with a focus on its impact on androgen-responsive gene transcription. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Androgens play a crucial role in the development and function of the skin, including the regulation of sebaceous gland activity. In individuals with acne, androgens can lead to increased sebum production and inflammation. This compound offers a targeted approach to managing acne by directly inhibiting the androgen receptor in the skin, thereby mitigating the downstream effects of androgens without causing systemic antiandrogenic effects.
Mechanism of Action
This compound exerts its effects by competitively binding to the ligand-binding domain of the androgen receptor. This prevents the binding of endogenous androgens like DHT, thereby inhibiting the conformational changes required for receptor activation, dimerization, and nuclear translocation. Consequently, the AR-mediated transcription of target genes involved in sebaceous gland function and inflammation is suppressed.
Quantitative Data
The following tables summarize the key quantitative data regarding this compound's interaction with the androgen receptor and its downstream effects.
Table 1: Androgen Receptor Binding Affinity of this compound
| Parameter | Value | Cell Line/System | Ligand | Reference |
| Ki | 40 nM | Human prostate cancer cells | [3H]methyltrienolone | |
| IC50 | 50 nM | Human prostate cancer cells | [3H]methyltrienolone | |
| IC50 | 50 nM | LNCaP cells | Not Specified |
Table 2: In Vitro Effects of this compound on Human SZ95 Sebocytes (in the presence of DHT)
| Parameter | Effect | Significance | Reference |
| Cell Proliferation (24h) | Significantly decreased | P<0.01 | |
| Intracellular Neutral Lipids | Significantly lower | P<0.0001 | |
| PPARγ Protein Expression | Significantly lower | P<0.05 | |
| PLIN2 Protein Expression | Significantly lower | P<0.05 | |
| FASN Protein Expression | Significantly lower | P<0.05 | |
| SCD1 Protein Expression | Significantly lower | P<0.05 | |
| IL-1α Transcription Level | Significantly lower | P<0.05 | |
| IL-1β Transcription Level | Significantly lower | P<0.05 | |
| IL-6 Transcription Level | Significantly lower | P<0.05 | |
| IL-8 Transcription Level | Significantly lower | P<0.05 | |
| IL-1α Protein Level | Significantly lower | P<0.05 | |
| IL-1β Protein Level | Significantly lower | P<0.05 | |
| IL-6 Protein Level | Significantly lower | P<0.05 | |
| IL-8 Protein Level | Significantly lower | P<0.05 |
Table 3: Clinical Efficacy of this compound Cream 1% (12 weeks)
| Endpoint | This compound 1% | Vehicle | Significance | Reference |
| Treatment Success Rate (IGA 0/1) - Study 1 | 18.4% | 9.0% | P < .001 | |
| Treatment Success Rate (IGA 0/1) - Study 2 | 20.3% | 6.5% | P < .001 | |
| Absolute Reduction in Noninflammatory Lesions - Study 1 | -19.4 | -13.0 | P < .001 | |
| Absolute Reduction in Noninflammatory Lesions - Study 2 | -19.4 | -10.8 | P < .001 | |
| Absolute Reduction in Inflammatory Lesions - Study 1 | -19.3 | Not Specified | - | |
| Absolute Reduction in Inflammatory Lesions - Study 2 | -20.0 | Not Specified | - | |
| Reduction in Sebum Measurements | 27% | Not Applicable | P < 0.001 |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway and this compound's Point of Intervention
Caption: this compound competitively inhibits DHT binding to the AR, preventing gene transcription.
Experimental Workflow for Assessing this compound's Activity
Caption: A multi-assay approach to characterize this compound's anti-androgenic effects.
Experimental Protocols
Competitive Androgen Receptor Binding Assay
This protocol is adapted from methodologies used for assessing AR binding affinity.
-
Objective: To determine the binding affinity (Ki)
Preclinical Safety and Toxicology of Clascoterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clascoterone (cortexolone 17α-propionate) is a first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris.[1][2] Its development marks a significant advancement in dermatology, offering a targeted approach to a hormonally driven skin condition. This technical guide provides a comprehensive overview of the preclinical safety and toxicology data for this compound, focusing on the key studies that have elucidated its safety profile. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
This compound exerts its therapeutic effect through competitive antagonism of androgen receptors in the skin, particularly within the sebaceous glands and hair follicles.[2][3] It directly competes with dihydrotestosterone (B1667394) (DHT) for binding to these receptors, thereby inhibiting the downstream signaling pathways responsible for acne pathogenesis.[4] This includes the reduction of sebum production and inflammation. In vitro studies have demonstrated that this compound inhibits androgen receptor-regulated gene transcription and antagonizes lipid and inflammatory cytokine production in human primary sebocytes in a dose-dependent manner. A key feature of this compound's safety profile is its rapid hydrolysis in the skin to its inactive metabolite, cortexolone, which limits systemic exposure and potential side effects.
Pharmacokinetics
Preclinical and Phase 1 studies have shown that systemic absorption of this compound following topical application is low. After topical administration, this compound penetrates the skin and is rapidly metabolized to the inactive metabolite, cortexolone, limiting systemic exposure. In a study with adult subjects with moderate to severe acne, steady-state plasma concentrations were reached by day five of twice-daily application. On day 14, the mean maximum plasma concentration (Cmax) was 4.5 ± 2.9 ng/mL, and the mean area under the plasma concentration-time curve (AUC) was 37.1 ± 22.3 h*ng/mL. Systemic exposure in adolescents was found to be similar to that in adults.
Toxicology Studies
A comprehensive battery of toxicology studies was conducted to evaluate the safety of this compound, including general toxicology, reproductive and developmental toxicology, genotoxicity, and carcinogenicity.
General Toxicology
Repeat-dose toxicity studies were conducted in rats and dogs. In a 26-week subcutaneous toxicity study in rats, the No-Observed-Adverse-Effect-Level (NOAEL) was established.
Experimental Protocol: 26-Week Subcutaneous Toxicity Study in Rats
-
Species: Rat
-
Administration: Subcutaneous injection
-
Duration: 26 weeks, followed by a 4-week recovery period
-
Dose Groups: 0 (vehicle), and escalating doses of this compound. The NOAEL was determined to be 2.5 mg/kg/day.
-
Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
-
Toxicokinetic Parameters at NOAEL (Day 182):
-
t1/2: 2.1 hours (females); not calculable in males
-
tmax: 0.5 hours (females) and 2 hours (males)
-
AUC0-tlast: 173.19 ng·hr/mL (females) and 298.61 ng·hr/mL (males)
-
Reproductive and Developmental Toxicology
Embryofetal development studies were conducted in both rats and rabbits.
Experimental Protocol: Embryofetal Development Study in Rats
-
Species: Pregnant Rats
-
Administration: Subcutaneous
-
Dosing Period: During organogenesis (Gestation Day 6 through Lactation Day 20 in a prenatal/postnatal study)
-
Dose Groups: 1, 5, or 25 mg/kg/day
-
Endpoints: Maternal toxicity, uterine parameters, fetal malformations, and postnatal development.
-
Findings: No maternal toxicity was observed up to 25 mg/kg/day. This compound-related malformations (omphalocele) were noted at all dose levels without a clear dose-response relationship. In a prenatal and postnatal development study, no significant maternal or developmental toxicity was observed at doses up to 12.5 mg/kg/day.
Experimental Protocol: Embryofetal Development Study in Rabbits
-
Species: Pregnant Rabbits
-
Administration: Subcutaneous
-
Dosing Period: During organogenesis
-
Dose Groups: 0.1, 0.4, or 1.5 mg/kg/day
-
Endpoints: Maternal toxicity, implantation loss, resorptions, and fetal malformations.
-
Findings: Increased post-implantation loss and resorptions were observed at 1.5 mg/kg/day. No developmental toxicity was noted at doses up to 0.4 mg/kg/day. No this compound-related maternal toxicity or fetal malformations were noted at any dose.
Table 1: Summary of Reproductive Toxicology Findings
| Species | Study Type | Route | Doses (mg/kg/day) | NOAEL (Maternal) | NOAEL (Developmental) | Findings |
| Rat | Embryofetal Development | Subcutaneous | 1, 5, 25 | 25 mg/kg/day | Not determined | Omphalocele observed in single fetuses at each dose level. |
| Rat | Prenatal & Postnatal Dev. | Subcutaneous | 0.5, 2.5, 12.5 | 12.5 mg/kg/day | 12.5 mg/kg/day | No significant maternal or developmental toxicity observed. |
| Rabbit | Embryofetal Development | Subcutaneous | 0.1, 0.4, 1.5 | 1.5 mg/kg/day | 0.4 mg/kg/day | Increased post-implantation loss and resorptions at 1.5 mg/kg/day. No fetal malformations noted. |
Genotoxicity and Carcinogenicity
Aggregated GHS information suggests that this compound is suspected of causing genetic defects and is suspected of damaging fertility or the unborn child. However, detailed study reports on genotoxicity and carcinogenicity were not extensively available in the public domain at the time of this review. Long-term clinical studies up to 9 months have not revealed systemic adverse events typically associated with oral androgen receptor inhibitors.
Local Tolerance
Dermal Sensitization: A 5% this compound solution did not cause sensitization in a guinea pig dermal sensitization study.
Ocular Irritation: this compound cream, 1%, was found to be a weak ocular irritant in rabbits.
Phototoxicity: this compound cream is not considered to pose a phototoxic risk based on its lack of absorption in the ultraviolet/visible spectrum between 290 and 700 nm.
Safety Pharmacology
Cardiovascular Effects: In a pilot hERG assay, this compound showed low potency dose-related inhibition of the hERG potassium current. In a study with conscious unrestrained Beagles receiving subcutaneous doses of this compound, further cardiovascular effects were evaluated.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: In a clinical pharmacokinetic trial, some subjects showed evidence of HPA axis suppression, which was reversible. All subjects returned to normal HPA axis function four weeks after discontinuing treatment. Pediatric patients may be more susceptible to systemic toxicity.
Conclusion
The preclinical data on this compound indicate a favorable safety profile for topical administration. Its mechanism of action is localized to the skin, and it is rapidly metabolized to an inactive compound, leading to low systemic exposure. While reproductive toxicology studies in animals have shown some developmental effects at doses significantly higher than the maximum recommended human dose, the overall preclinical safety data supported its clinical development. Long-term clinical use has shown that local skin reactions, such as erythema and dryness, are the most common adverse effects, and these are generally mild. The available data suggest that this compound is a safe and effective topical treatment for acne vulgaris.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Individual Article: this compound Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Methodological & Application
Application Notes and Protocols for Clascoterone In Vitro Skin Permeation Testing (IVPT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation tests (IVPT) for clascoterone, a topical androgen receptor inhibitor. The information compiled is based on established scientific literature and aims to guide researchers in setting up robust and reliable experiments for assessing the dermal absorption and metabolism of this compound.
Introduction
This compound is an androgen receptor inhibitor approved for the topical treatment of acne vulgaris. A significant challenge in the development and in vitro characterization of topical this compound formulations is its instability in physiological solutions, where it can hydrolyze to its metabolite, cortexolone.[1][2][3] This instability necessitates carefully designed IVPT methods to accurately assess its permeation and metabolism in the skin.
Two primary IVPT methods are utilized for this compound studies: the static vertical diffusion cell (Franz cell) and the dynamic flow-through diffusion cell. Research indicates that the flow-through diffusion cell method significantly minimizes the degradation of this compound to cortexolone compared to the static vertical diffusion cell method with aliquot sampling.[1][2][3][4]
Mechanism of Action: Androgen Receptor Inhibition in Sebocytes
This compound exerts its therapeutic effect by competitively inhibiting dihydrotestosterone (B1667394) (DHT) from binding to androgen receptors in sebocytes and dermal papilla cells.[5][6][7][8][9] This action blocks the downstream signaling pathways that lead to increased sebum production and inflammation, key factors in the pathogenesis of acne.[5][6][7][9] In vitro studies have demonstrated that this compound dose-dependently antagonizes androgen-regulated lipid and inflammatory cytokine production in human primary sebocytes.[5][6]
This compound's competitive inhibition of the androgen receptor.
Comparison of IVPT Methods for this compound
The choice of IVPT method is critical for obtaining accurate data on this compound permeation due to its instability. The following table summarizes the key aspects of the vertical diffusion cell and flow-through cell methods.
| Feature | Vertical Diffusion Cell (Franz Cell) | Flow-Through Diffusion Cell | Reference |
| Principle | Static receptor medium with periodic sampling. | Continuous flow of fresh receptor medium. | [10] |
| This compound Stability | Substantive hydrolysis to cortexolone observed with aliquot sampling. | Significantly minimized degradation of this compound. | [1][2][3][4] |
| Sampling | Aliquot sampling from a fixed volume. | Fractional collection of the entire receptor volume over time. | [1][2][10] |
| Recommendation | Less suitable for unstable compounds like this compound. | Recommended method for this compound IVPT studies. | [1][2][3][4] |
Experimental Protocols
The following are detailed protocols for conducting IVPT studies of this compound using both flow-through and vertical diffusion cells. The flow-through method is the recommended approach.
Protocol 1: Flow-Through Diffusion Cell IVPT Method (Recommended)
This protocol is designed to minimize the degradation of this compound during the experiment.
Workflow for the Flow-Through Diffusion Cell IVPT Method.
Materials:
-
Flow-through diffusion cells (e.g., PermeGear, Inc.)
-
Dermatomed human cadaver skin (approximately 500 µm thick)
-
This compound cream, 1%
-
Receptor solution: Phosphate-buffered saline (PBS) containing 5% (w/v) bovine serum albumin (BSA)[11]
-
Peristaltic pump and fraction collector
-
Water bath maintained at a temperature to achieve 32.0 °C on the skin surface[11]
-
UHPLC-MS/MS system
Procedure:
-
Skin Preparation: Thaw frozen dermatomed human skin at room temperature. Cut skin sections to fit the diffusion cells.
-
Diffusion Cell Assembly: Mount the skin sections onto the flow-through diffusion cells, ensuring the stratum corneum side faces the donor compartment.
-
Equilibration: Equilibrate the mounted skin with the receptor solution for a sufficient period to ensure a stable skin surface temperature of 32.0 °C.
-
Dosing: Apply a finite dose of this compound cream (e.g., 10 mg/cm²) to the skin surface in the donor compartment.
-
Perfusion and Sample Collection: Start the flow of the receptor solution through the cells at a constant rate (e.g., 1.5 mL/h). Collect the perfusate into fractions at predetermined time intervals (e.g., every hour for 24 hours).
-
Sample Processing: Process the collected fractions promptly to prevent post-experimental degradation. This may involve a protein precipitation step to remove BSA.[11]
-
Skin Extraction (Optional): At the end of the experiment, dismount the skin. The epidermis and dermis can be separated, and the drug content can be extracted to determine skin retention.
-
Analysis: Quantify the concentration of this compound and cortexolone in the collected fractions and skin extracts using a validated UHPLC-MS/MS method.[1][11]
Protocol 2: Vertical Diffusion Cell (Franz Cell) IVPT Method
This method is less ideal for this compound but is described for completeness.
Materials:
-
Vertical diffusion cells (Franz cells)
-
Dermatomed human cadaver skin
-
This compound cream, 1%
-
Receptor solution: PBS with 5% (w/v) BSA
-
Stirring hot plate or water bath to maintain 32.0 °C
-
Syringes for sampling
-
UHPLC-MS/MS system
Procedure:
-
Skin Preparation: Prepare human skin as described in Protocol 1.
-
Diffusion Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz cell.
-
Receptor Chamber Filling: Fill the receptor chamber with a known volume of the receptor solution and ensure it is bubble-free. Place a small stir bar in the receptor chamber.
-
Equilibration: Place the cells in a heating block or water bath to maintain a skin surface temperature of 32.0 °C and allow the system to equilibrate.
-
Dosing: Apply a finite dose of this compound cream to the skin surface.
-
Sampling: At predetermined time points (e.g., 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Sample Processing and Analysis: Process and analyze the samples for this compound and cortexolone as described in Protocol 1.
Analytical Method: UHPLC-MS/MS
A sensitive and validated UHPLC-MS/MS method is essential for the simultaneous quantification of this compound and its metabolite, cortexolone.
Analytical Method Parameters
| Parameter | Specification | Reference |
| Instrumentation | Sciex Exion UHPLC system with a Qtrap 6500+ tandem mass spectrometer | [11] |
| Column | C18 UPLC column | [11] |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol | [11] |
| Flow Rate | 0.8 mL/min | [11] |
| Detection | Multiple Reaction Monitoring (MRM) in positive ion mode | [11] |
| LLOQ | 0.5 ng/mL for both this compound and cortexolone | [1][2][3] |
| Linearity | 0.5 - 1000 ng/mL | [11] |
Permeation of both this compound and cortexolone can be observed as early as 2 hours post-application.[1][2][3][11]
Data Presentation and Analysis
The primary endpoints for this compound IVPT studies, as recommended by regulatory bodies like the FDA, are the total cumulative amount of drug permeated (AMT) and the maximum flux (Jmax).[12]
Calculations:
-
Cumulative Amount Permeated (μg/cm²): Calculated by summing the amount of this compound and cortexolone in the receptor solution at each time point, normalized to the diffusion area.
-
Flux (μg/cm²/h): The rate of permeation across the skin, typically determined from the slope of the linear portion of the cumulative amount permeated versus time curve. Jmax is the maximum flux observed.
The results should be presented in tables summarizing the mean ± standard deviation for AMT and Jmax for both this compound and cortexolone for each experimental condition.
Conclusion
The in vitro skin permeation of this compound is best evaluated using a flow-through diffusion cell method coupled with a sensitive UHPLC-MS/MS analytical method. This approach minimizes the hydrolytic degradation of this compound, allowing for an accurate assessment of its permeation and metabolism. The provided protocols and application notes serve as a detailed guide for researchers to design and execute reliable IVPT studies for topical this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of in vitro Skin Permeation of this compound From this compound Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro Skin Permeation of this compound From this compound Topical Cream, 1% (w/w) | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Cortexolone 17α-propionate (this compound) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddonline.com [jddonline.com]
- 7. This compound: A Novel Topical Anti-androgen for the Treatment of Acne [practicaldermatology.com]
- 8. ARTICLE: Androgens, Androgen Receptors, and the Skin: From the Laboratory to the Clinic With Emphasis on Clinical and Therapeutic Implications - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. This compound: a new topical anti-androgen for acne management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Method development for the evaluation of in vitro skin permeation of this compound from this compound topical cream, 1% - American Chemical Society [acs.digitellinc.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Application Note: A Validated RP-HPLC Method for the Quantification of Clascoterone
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of clascoterone. The method is suitable for the analysis of this compound in bulk drug substance and can be adapted for formulation analysis. The chromatographic separation is achieved on a C18 column with a simple isocratic mobile phase, providing a rapid and efficient analysis. The method has been developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.
Introduction
This compound is a novel topical androgen receptor inhibitor approved for the treatment of acne vulgaris.[1] It acts by competing with androgens, such as dihydrotestosterone (B1667394) (DHT), for binding to androgen receptors, thereby inhibiting the downstream signaling pathways that contribute to acne pathogenesis.[1][2] Accurate and reliable quantification of this compound is crucial for quality control during drug development and manufacturing. This application note provides a detailed protocol for an RP-HPLC method for the quantification of this compound.
Chemically, this compound is cortexolone 17α-propionate, with the molecular formula C₂₄H₃₄O₅ and a molecular weight of 402.5 g/mol .[3] It is a white to almost white powder that is practically insoluble in water.[3]
Signaling Pathway of this compound
This compound exerts its therapeutic effect by antagonizing the androgen receptor in the skin, particularly in the sebaceous glands and hair follicles. The binding of androgens like DHT to the androgen receptor triggers a cascade of events leading to increased sebum production and inflammation, key factors in the development of acne. This compound, as a competitive inhibitor, blocks this binding and subsequent downstream signaling.
Figure 1: Mechanism of action of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Acetonitrile (HPLC grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Inertsil ODS 3V column (100 x 4.6 mm, 5 µm particle size) or equivalent
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS 3V (100 x 4.6 mm, 5 µm) |
| Mobile Phase | Water (pH adjusted to 4.0 with phosphoric acid) : Methanol (40:60 v/v) |
| Flow Rate | 1.4 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linearity range (e.g., 10-150 µg/mL).
Sample Preparation (for a 1% cream formulation): Accurately weigh an amount of cream equivalent to 10 mg of this compound into a suitable container. Add a known volume of a suitable extraction solvent (e.g., methanol or acetonitrile) and extract the drug using sonication or mechanical shaking. Centrifuge or filter the extract to remove undissolved excipients. Dilute the clear supernatant with the mobile phase to a final concentration within the calibration range.
RP-HPLC Method Development Workflow
The development of this RP-HPLC method followed a systematic approach to achieve optimal separation and quantification of this compound.
Figure 2: RP-HPLC Method Development Workflow.
Method Validation
The developed RP-HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters assessed included system suitability, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
System Suitability
System suitability was evaluated by injecting six replicate injections of a standard solution. The acceptance criteria for system suitability are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
| % RSD of Retention Times | ≤ 1.0% |
Linearity
The linearity of the method was determined by analyzing a series of this compound standard solutions over a specified concentration range. The calibration curve was constructed by plotting the peak area against the concentration, and the linearity was evaluated by the correlation coefficient.[3]
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c (where y is peak area and x is concentration) |
Accuracy
The accuracy of the method was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Concentration Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 |
| 120% | 99.8 | 0.7 |
Precision
The precision of the method was evaluated in terms of repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate samples of the same concentration on the same day. Intermediate precision was assessed by analyzing the same samples on two different days by two different analysts.
| Precision Type | % RSD of Assay Results |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Conclusion
The RP-HPLC method described in this application note is rapid, simple, and reliable for the quantification of this compound. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The short run time and simple mobile phase make this method efficient and cost-effective.
References
Application Note: Quantitative Analysis of Clascoterone and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and robust quantification of clascoterone and its primary metabolites, cortexolone and cortexolone 21-propionate, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound (marketed as Winlevi®) is a first-in-class topical androgen receptor inhibitor for the treatment of acne vulgaris.[1][2][3] Accurate measurement of the parent drug and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and in vitro drug permeation studies. The methods described herein are designed for high-throughput analysis, offering the precision and accuracy required for drug development and clinical research.
Introduction
This compound, or cortexolone 17α-propionate, functions by competitively inhibiting the binding of androgens like dihydrotestosterone (B1667394) (DHT) to androgen receptors within the sebaceous glands and hair follicles.[2][4][5] This action mitigates the downstream signaling that leads to increased sebum production and inflammation, key factors in the pathogenesis of acne.[2] Upon topical application, this compound is rapidly hydrolyzed by esterases in the skin to its primary and inactive metabolite, cortexolone (11-deoxycortisol).[2][6][7] In vitro studies suggest that this metabolism may proceed via an intermediate, cortexolone 21-propionate.[8] Due to its topical administration and rapid metabolism, systemic concentrations of this compound are low, and its primary metabolite cortexolone is often found at levels near or below the lower limit of quantification (0.5 ng/mL).[1][3][7] Therefore, a highly sensitive analytical method is essential.
Mechanism of Action and Metabolism
This compound exerts its therapeutic effect by locally antagonizing the androgen receptor. The metabolic cascade is primarily a de-esterification process, rendering the molecule inactive systemically.
Caption: Mechanism of action of this compound at the androgen receptor.
Caption: Primary metabolic pathway of this compound.
Experimental Protocols
A validated LC-MS/MS method for the simultaneous quantification of this compound and its metabolites is presented.[8][9] The protocol is adaptable for various biological matrices.
Materials and Reagents
-
Analytical Standards: this compound, Cortexolone, Cortexolone 21-propionate
-
Internal Standard (IS): A structurally similar corticosteroid, such as corticosterone (B1669441) or a stable isotope-labeled version of the analyte.
-
Solvents: HPLC or MS-grade acetonitrile (B52724), methanol, and water.
-
Additives: Formic acid (≥98%).
-
Extraction Solvents: Methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Other: Bovine Serum Albumin (BSA) for IVPT studies.
Protocol 1: Analysis in Human Plasma
This protocol is optimized for determining systemic exposure in pharmacokinetic studies.
Sample Preparation (Liquid-Liquid Extraction) [9]
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of internal standard working solution and vortex briefly.
-
Add 500 µL of extraction solvent (e.g., MTBE).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.
Protocol 2: Analysis for In Vitro Skin Permeation Test (IVPT)
This protocol is adapted for quantifying this compound permeation through skin using receptor solutions, which often contain BSA to maintain sink conditions.[8]
Sample Preparation (Protein Precipitation) [8]
-
Collect samples from the receptor solution of the flow-through diffusion cells.
-
To 100 µL of the IVPT sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 2 minutes to precipitate the BSA.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for injection. Timely sample processing is crucial to prevent post-collection hydrolysis of this compound.[8]
LC-MS/MS Instrumentation and Parameters
The following parameters are based on methods developed for the analysis of this compound and similar corticosteroids.[8][9][10]
Caption: General experimental workflow for LC-MS/MS analysis.
| Parameter | Setting |
| LC System | UHPLC System (e.g., Sciex Exion, Waters Acquity)[8] |
| Column | Kinetex XB-C18 (50 x 2.1 mm) or equivalent C18 UPLC column[8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water[8][10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol[8] |
| Flow Rate | 0.8 - 1.0 mL/min[8][10] |
| Gradient | A rapid 2-minute gradient for high-throughput analysis[8] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+)[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8][9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Key Gases | Nitrogen for nebulizer, heater, curtain, and collision gas[8] |
| Data Software | Analyst® or equivalent[8] |
Data and Performance
The described methods are validated to provide accurate and precise quantification of this compound and its metabolites.
Table 2: Method Validation Summary
| Analyte | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | Linearity (r²) |
|---|---|---|---|---|
| This compound | Plasma | 0.25 - 250[9] | 0.5[11][12] | > 0.99[8] |
| Cortexolone | Plasma | 0.5 - 500[9] | 0.5[11][12] | > 0.99[8] |
| This compound | IVPT Fluid | 0.5 - 1000[8] | 0.5[8] | > 0.99[8] |
| Cortexolone | IVPT Fluid | 0.5 - 1000[8] | 0.5[8] | > 0.99[8] |
Table 3: Summary of Pharmacokinetic Parameters (this compound 1% Cream, Twice Daily)
| Parameter | Value (Mean ± SD or CV%) |
|---|---|
| Time to Steady State | ~5 days[1][7] |
| Cmax (Peak Concentration) | 4.5 ± 2.9 ng/mL[1][7] |
| AUCτ (Area Under the Curve) | 37.1 ± 22.3 h*ng/mL[7] |
| Cavg (Average Concentration) | 3.1 ± 1.9 ng/mL[7] |
| Cortexolone Plasma Levels | Generally ≤ 0.5 ng/mL (LLOQ)[1] |
Conclusion
The LC-MS/MS protocols detailed in this application note provide a reliable framework for the quantitative analysis of this compound and its metabolites. The methods demonstrate high sensitivity, with an LLOQ of 0.5 ng/mL, which is essential for capturing the low systemic concentrations observed after topical administration.[11][12] These protocols are suitable for a range of applications, from preclinical in vitro skin permeation studies to clinical pharmacokinetic trials, thereby supporting the comprehensive evaluation of this compound-based therapeutics.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Individual Article: this compound Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound | C24H34O5 | CID 11750009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Androgen Receptor Inhibitors in the Treatment of Acne Vulgaris: Efficacy and Safety Profiles of this compound 1% Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Method development for the evaluation of in vitro skin permeation of this compound from this compound topical cream, 1% - American Chemical Society [acs.digitellinc.com]
- 9. A Phase 1 Study to Investigate the Effects of Cortexolone 17α‐Propionate, Also Known as this compound, on the QT Interval Using the Meal Effect to Demonstrate ECG Assay Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of in vitro Skin Permeation of this compound From this compound Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Clascoterone in Human Sebocyte Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clascoterone (cortexolone 17α-propionate) is a topical androgen receptor inhibitor that has emerged as a significant therapeutic agent for acne vulgaris.[1] Its mechanism of action involves the competitive antagonism of androgen receptors, leading to a reduction in sebum production and inflammation, both of which are key factors in the pathogenesis of acne.[2] In vitro studies utilizing human sebocyte cell culture models have been instrumental in elucidating these mechanisms. This compound has been shown to inhibit androgen-regulated lipid and inflammatory cytokine production in a dose-dependent manner in human primary sebocytes.[2] This document provides detailed application notes and protocols for the use of this compound in both primary human sebocyte and immortalized human sebocyte (SZ95) cell culture models, enabling researchers to investigate its effects on sebocyte biology.
I. Signaling Pathway of this compound in Sebocytes
The following diagram illustrates the proposed mechanism of action of this compound in antagonizing the androgen receptor signaling pathway in human sebocytes.
Caption: this compound competitively inhibits DHT binding to the androgen receptor.
II. Experimental Protocols
A. Culture of Human Sebocytes
1. Primary Human Sebocytes
Primary human sebocytes can be isolated from sebaceous glands obtained from facial skin.
-
Materials:
-
Full-thickness human skin samples
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dispase
-
Trypsin-EDTA
-
Collagen-coated culture flasks or plates
-
-
Protocol:
-
Wash skin samples in sterile Phosphate-Buffered Saline (PBS) containing antibiotics.
-
Separate the epidermis from the dermis by incubating the skin sample in Dispase solution overnight at 4°C.
-
Isolate sebaceous glands from the dermis under a dissecting microscope.
-
Digest the isolated glands with Trypsin-EDTA solution to obtain a single-cell suspension of sebocytes.
-
Plate the sebocytes on collagen-coated culture vessels in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
2. Immortalized Human Sebocyte Cell Line (SZ95)
The SZ95 cell line is a commonly used model for studying sebocyte biology.
-
Materials:
-
SZ95 sebocytes
-
Sebomed® Basal Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Culture flasks or plates
-
-
Protocol:
-
Culture SZ95 cells in Sebomed® Basal Medium supplemented with 10% FBS and Penicillin-Streptomycin.
-
Maintain the cells at 37°C in a humidified incubator with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
B. Treatment with this compound
The following workflow outlines the general procedure for treating sebocytes with this compound to assess its effects.
Caption: General workflow for in vitro this compound treatment of sebocytes.
C. Assessment of Cell Viability (CCK-8 Assay)
This assay is used to determine the effect of this compound on sebocyte proliferation.
-
Materials:
-
96-well plates
-
Sebocyte cell suspension
-
This compound and DHT solutions
-
Cell Counting Kit-8 (CCK-8)
-
-
Protocol:
-
Seed sebocytes in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, with or without DHT, for 24-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
D. Quantification of Lipid Production (Nile Red Staining)
Nile Red is a fluorescent dye used to stain intracellular lipid droplets.
-
Materials:
-
Sebocytes cultured on glass coverslips or in clear-bottom plates
-
This compound and DHT solutions
-
Nile Red staining solution (1 µg/mL in PBS)
-
4% Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Protocol:
-
Culture and treat sebocytes as described above.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS and then incubate with Nile Red staining solution for 10-15 minutes at room temperature, protected from light.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize and quantify the fluorescence intensity of lipid droplets using a fluorescence microscope.
-
E. Measurement of Inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant.
-
Materials:
-
Culture supernatant from treated sebocytes
-
ELISA kits for specific cytokines (e.g., human IL-6, IL-8)
-
Microplate reader
-
-
Protocol:
-
Collect the culture supernatant from treated sebocytes and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, coat a 96-well plate with a capture antibody, add the culture supernatants and standards, followed by a detection antibody, and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
III. Data Presentation
The following tables provide a template for organizing and presenting quantitative data from the described experiments.
Table 1: Effect of this compound on Sebocyte Viability
| Treatment Group | Concentration | Cell Viability (% of Control) ± SD |
| Vehicle Control | - | 100 ± 5.2 |
| DHT | 100 nM | 115 ± 7.8 |
| This compound | 1 µM | 98 ± 4.5 |
| This compound | 10 µM | 95 ± 6.1 |
| DHT + this compound | 100 nM + 1 µM | 102 ± 5.9 |
| DHT + this compound | 100 nM + 10 µM | 99 ± 6.3 |
Table 2: Effect of this compound on Lipid Production in Sebocytes
| Treatment Group | Concentration | Relative Fluorescence Units (RFU) ± SD |
| Vehicle Control | - | 1000 ± 150 |
| DHT | 100 nM | 2500 ± 320 |
| This compound | 1 µM | 950 ± 130 |
| This compound | 10 µM | 800 ± 110 |
| DHT + this compound | 100 nM + 1 µM | 1500 ± 210 |
| DHT + this compound | 100 nM + 10 µM | 1100 ± 160 |
Table 3: Effect of this compound on Inflammatory Cytokine Secretion by Sebocytes
| Treatment Group | Concentration | IL-6 (pg/mL) ± SD | IL-8 (pg/mL) ± SD |
| Vehicle Control | - | 50 ± 8 | 100 ± 15 |
| DHT | 100 nM | 150 ± 22 | 300 ± 45 |
| This compound | 1 µM | 45 ± 7 | 90 ± 12 |
| This compound | 10 µM | 40 ± 6 | 85 ± 11 |
| DHT + this compound | 100 nM + 1 µM | 80 ± 11 | 160 ± 25 |
| DHT + this compound | 100 nM + 10 µM | 60 ± 9 | 120 ± 18 |
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the effects of this compound on human sebocyte cell culture models. By following these detailed methodologies, scientists can further elucidate the molecular mechanisms underlying the therapeutic effects of this compound and explore its potential in other androgen-related skin disorders. The use of both primary and immortalized sebocyte models, combined with the quantitative assays described, will facilitate a deeper understanding of sebocyte pathophysiology and the development of novel dermatological therapies.
References
Application Notes and Protocols for Assessing Clascoterone Stability in Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for assessing the stability of clascoterone in various pharmaceutical formulations. The information is intended to assist in the development of stable and effective topical products containing this compound.
Introduction to this compound and Stability Concerns
This compound is a topical androgen receptor inhibitor approved for the treatment of acne vulgaris.[1] As a steroidal compound with an ester linkage, this compound is susceptible to degradation, primarily through hydrolysis. The main degradation product is cortexolone, which is an inactive metabolite.[1] Another potential degradation product that has been identified is cortexolone-21-propionate.[2] The stability of this compound in a formulation is a critical quality attribute that can impact the safety and efficacy of the drug product. Therefore, robust stability testing is essential during formulation development and for establishing the shelf-life of the final product.
Factors that can influence the stability of this compound in a formulation include pH, temperature, light, and the presence of oxidative agents.[2] The interaction with other active ingredients or excipients in a combination therapy can also affect its stability.
Analytical Methodology for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying the amount of intact this compound and detecting any degradation products. A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the recommended approach.
Recommended RP-HPLC Method Parameters
Based on published methods, the following parameters are recommended for a stability-indicating RP-HPLC assay for this compound:
| Parameter | Recommended Conditions |
| Column | Inertsil ODS 3V column (100 × 4.6 mm, 5 μm particle size) or equivalent C18 column |
| Mobile Phase | Water (pH adjusted to 4.0 with a suitable acid) and Methanol (B129727) in a 40:60 v/v ratio |
| Flow Rate | 1.4 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Retention Time | Approximately 4.32 minutes for this compound |
Source: Adapted from a study on the development and validation of an RP-HPLC method for this compound in a topical cream formulation.
Experimental Protocols
Protocol for Sample Preparation from Cream Formulation
This protocol describes the extraction of this compound from a cream formulation for subsequent analysis by RP-HPLC.
Materials:
-
This compound cream formulation
-
Methanol (HPLC grade)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks
Procedure:
-
Accurately weigh an amount of cream equivalent to a known concentration of this compound into a 15 mL centrifuge tube.
-
Add a precise volume of methanol to the tube to achieve a target concentration suitable for HPLC analysis.
-
Vortex the tube vigorously for 5-10 minutes to ensure complete dispersion of the cream and dissolution of this compound.
-
Centrifuge the sample at 4000-5000 rpm for 15 minutes to separate the excipients.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the filtered solution into the HPLC system.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of this compound.
Stress Conditions:
-
Acid Hydrolysis: Treat the drug product with 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 6, 8 hours).
-
Base Hydrolysis: Treat the drug product with 0.1 N NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the drug product with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the drug product to dry heat at a high temperature (e.g., 80-100°C) for a specified period.
-
Photostability: Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Procedure for each stress condition:
-
Prepare samples of the this compound formulation as described in the sample preparation protocol.
-
Subject the samples to the respective stress conditions for the defined duration.
-
At each time point, withdraw a sample and neutralize it if necessary (for acid and base hydrolysis).
-
Prepare the sample for HPLC analysis as described previously.
-
Analyze the samples by the validated RP-HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
Protocol for Long-Term and Accelerated Stability Testing
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug products.
Storage Conditions:
-
Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.
Procedure:
-
Package the this compound formulation in the proposed commercial packaging.
-
Place a sufficient number of samples in stability chambers maintained at the specified long-term and accelerated conditions.
-
Pull samples at predetermined time points. For long-term stability, typical time points are 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated stability, time points are typically 0, 1, 2, 3, and 6 months.
-
At each time point, analyze the samples for the following parameters:
-
Appearance
-
pH
-
Viscosity
-
Assay of this compound (using the validated HPLC method)
-
Degradation products/impurities (using the validated HPLC method)
-
Microbial limits
-
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and analysis.
Table of this compound Recovery in Combination with Other Topical Acne Medications
| Combination Product | Mean Percentage of this compound Recovered (%) |
| Tretinoin cream 0.025% | 101 |
| Adapalene gel 0.3% | 97 |
| Dapsone gel 7.5% | 102 |
| Azelaic acid 15% | 119 |
| Benzoyl peroxide 5%/clindamycin 1% | 103 |
| Benzoyl peroxide 2.5%/adapalene 0.1% | 101 |
| Encapsulated benzoyl peroxide 5% | 98 |
| This compound cream alone | 86 |
Source: Data from a study on the stability of this compound cream when combined with other topical acne treatments.
Template for Long-Term and Accelerated Stability Data
| Time Point (Months) | Storage Condition | Appearance | pH | Viscosity (cP) | Assay of this compound (% of initial) | Total Degradation Products (%) |
| 0 | - | Complies | 100 | |||
| 3 | 25°C/60%RH | |||||
| 6 | 25°C/60%RH | |||||
| 9 | 25°C/60%RH | |||||
| 12 | 25°C/60%RH | |||||
| 3 | 40°C/75%RH | |||||
| 6 | 40°C/75%RH |
Visualizations
Androgen Receptor Signaling Pathway in Sebocytes
References
Analytical Techniques for the Detection of Clascoterone in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clascoterone (cortexolone 17α-propionate) is a first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris. Its mechanism of action involves competing with androgens, particularly dihydrotestosterone (B1667394) (DHT), for binding to androgen receptors within the sebaceous glands and hair follicles. This competitive inhibition blocks downstream signaling pathways that contribute to acne pathogenesis, such as increased sebum production and inflammation.[1] The analysis of this compound and its primary metabolite, cortexolone, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the sensitive and accurate quantification of this compound in various biological samples using advanced analytical techniques. A significant challenge in the analysis of this compound is its instability in physiological solutions, where it can hydrolyze to cortexolone.[2][3]
Mechanism of Action: Androgen Receptor Inhibition
This compound exerts its therapeutic effect by acting as a potent antagonist at the androgen receptor (AR). In the skin, androgens like DHT bind to ARs in sebocytes, leading to the transcription of genes that stimulate lipid synthesis (sebum production) and the production of pro-inflammatory cytokines.[4] this compound, due to its structural similarity, competes with DHT for the same binding site on the AR. By binding to the AR, this compound prevents the receptor's activation and subsequent downstream signaling, resulting in a dose-dependent reduction in sebum and inflammatory cytokine production.
Caption: this compound's Androgen Receptor Inhibition Pathway.
Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
The most robust and sensitive method for the quantification of this compound and its metabolite, cortexolone, in biological matrices is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers excellent selectivity, and a low limit of quantitation, which is essential due to the low systemic absorption of topically applied this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the UHPLC-MS/MS analysis of this compound and cortexolone.
| Parameter | This compound | Cortexolone | Biological Matrix | Reference |
| Linearity Range | 0.5 - 1000 ng/mL | 0.5 - 1000 ng/mL | IVPT Receptor Solution | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL | IVPT Receptor Solution | |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | IVPT Receptor Solution | |
| Recovery | >80% (general for ACN precipitation) | Not Specified | Human Plasma | |
| Matrix Effect | Not Specified | Not Specified | Human Plasma | - |
| Intra-day Precision (%CV) | < 6% (general for ACN precipitation) | Not Specified | Human Plasma | |
| Inter-day Precision (%CV) | Not Specified | Not Specified | Human Plasma | - |
Experimental Protocols
The following protocols are provided as a guideline and may require optimization based on the specific laboratory equipment and sample characteristics.
Experimental Workflow Overview
Caption: General Experimental Workflow for this compound Analysis.
Protocol 1: this compound and Cortexolone from Human Plasma
This protocol is adapted from general steroid extraction procedures and information from a pharmacokinetic study of this compound.
1. Materials and Reagents
-
Human plasma (K2-EDTA)
-
This compound and Cortexolone analytical standards
-
Isotopically labeled internal standard (e.g., this compound-d4)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples on ice.
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 20 µL of internal standard solution (concentration to be optimized).
-
Add 1 mL of MTBE to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for UHPLC-MS/MS analysis.
3. UHPLC-MS/MS Conditions
-
UHPLC System: Sciex Exion UHPLC system or equivalent.
-
Analytical Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.
-
Flow Rate: 0.8 mL/min.
-
Gradient: A 2-minute gradient elution should be optimized to separate this compound and cortexolone from endogenous interferences.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Qtrap 6500+ or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by direct infusion of this compound and cortexolone standards.
-
Gas Settings: Nitrogen for nebulizer, heater, and curtain gas; collision gas as per instrument recommendations.
Protocol 2: this compound from Skin Tissue
This protocol is a general guideline for the extraction of steroids from skin tissue and should be optimized for this compound.
1. Materials and Reagents
-
Skin tissue sample (biopsy or tape-stripped)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile, HPLC grade
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Microcentrifuge tubes
-
Centrifuge
-
Other reagents as listed in Protocol 1.
2. Sample Preparation: Homogenization and Protein Precipitation
-
Weigh the skin tissue sample.
-
Place the tissue in a 2 mL microcentrifuge tube with homogenization beads.
-
Add ice-cold PBS (e.g., 500 µL per 50 mg of tissue).
-
Homogenize the tissue until a uniform suspension is achieved.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Spike the supernatant with the internal standard.
-
Add three volumes of ice-cold acetonitrile to the supernatant (e.g., 900 µL of acetonitrile for 300 µL of supernatant) to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Proceed with the evaporation and reconstitution steps as described in Protocol 1 (steps 8-10).
3. UHPLC-MS/MS Conditions
-
Follow the same UHPLC-MS/MS conditions as outlined in Protocol 1.
Validation Parameters
For both protocols, a full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank matrix from at least six different sources to ensure no interference at the retention times of the analytes and internal standard.
-
Linearity and Range: A calibration curve should be prepared by spiking blank matrix with known concentrations of this compound and cortexolone. A linear range with a correlation coefficient (r²) of >0.99 is desirable.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked samples to that of a neat solution of the analyte at the same concentration.
-
Stability: The stability of this compound and cortexolone in the biological matrix should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Conclusion
The UHPLC-MS/MS method provides a highly sensitive and specific approach for the quantification of this compound and its metabolite cortexolone in biological samples. The provided protocols for plasma and skin tissue serve as a starting point for method development and validation. Careful consideration of this compound's instability and appropriate sample handling are critical for obtaining accurate and reliable results in pharmacokinetic and other related studies.
References
- 1. This compound: a new topical anti-androgen for acne management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. A validated LC–MS/MS method for simultaneous determination of key glucocorticoids in animal hair for applications in conservation biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
minimizing clascoterone hydrolysis to cortexolone in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the hydrolysis of clascoterone to its inactive metabolite, cortexolone, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in vitro?
A1: The main challenge is the inherent instability of this compound in aqueous and physiological solutions. It readily undergoes hydrolysis to form its primary and inactive metabolite, cortexolone, particularly at body temperature (37°C).[1][2] This instability can significantly impact the accuracy of in vitro studies, such as skin permeation assays.
Q2: What are the main factors that promote the hydrolysis of this compound to cortexolone?
A2: The primary factors that accelerate the hydrolysis of this compound are:
-
Temperature: Elevated temperatures, especially physiological body temperature (37°C), significantly increase the rate of hydrolysis.[1][2]
-
Presence of Esterases: Skin and plasma contain esterases, namely carboxylesterases, which can rapidly metabolize this compound to cortexolone.
Q3: How can I minimize this compound hydrolysis during my in vitro skin permeation test (IVPT)?
A3: A key strategy to minimize hydrolysis is to use an appropriate IVPT setup. Studies have shown that flow-through diffusion cells with fractional sampling significantly reduce the degradation of this compound compared to vertical static diffusion cells with aliquot sampling.[1] This is likely due to the continuous removal of the permeated drug from the receptor solution, which limits its exposure time to conditions that promote hydrolysis. Timely processing of collected samples is also crucial to prevent post-IVPT degradation.[2]
Q4: What is the recommended analytical method for quantifying this compound and cortexolone?
A4: A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the recommended approach for the simultaneous quantification of this compound and cortexolone in in vitro samples.[1][2] This method offers high sensitivity and selectivity, with a reported lower limit of quantitation (LLOQ) of 0.5 ng/mL for both analytes.[1]
Q5: Does this compound interact with other topical acne medications in vitro?
A5: Studies have shown that this compound is stable when combined with other common topical acne medications such as tretinoin, adapalene, dapsone, azelaic acid, and benzoyl peroxide. These agents do not appear to induce the degradation of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of cortexolone detected in samples, even at early time points. | 1. Inappropriate IVPT setup: Use of static diffusion cells can lead to significant hydrolysis in the receptor solution. 2. Elevated temperature: Maintaining the experimental setup at 37°C accelerates hydrolysis. 3. Delayed sample processing: Leaving samples at room or elevated temperatures for extended periods before analysis can lead to further degradation. 4. Enzymatic activity: If using skin homogenates, esterases will be present and active. | 1. Switch to a flow-through diffusion cell system. This has been demonstrated to significantly minimize hydrolysis.[1] 2. Maintain the receptor solution at a lower temperature if the experimental design allows. While skin temperature should be at 32°C, the receptor solution could potentially be cooled. However, the impact on permeation characteristics should be validated. 3. Process samples immediately after collection. If immediate processing is not possible, store samples at -20°C or lower.[3] 4. For studies with skin homogenates, consider using esterase inhibitors if the experimental design permits, but be aware of potential impacts on the biological relevance of the results. |
| Low recovery of this compound. | 1. Hydrolysis to cortexolone: As discussed above. 2. Binding to experimental apparatus: this compound may adsorb to surfaces of the diffusion cell or collection vials. 3. Issues with the analytical method: Inaccurate standard curves or sample extraction procedures. | 1. Implement strategies to minimize hydrolysis as outlined above. 2. Use silanized glassware or low-binding tubes to minimize adsorption. 3. Ensure the LC-MS/MS method is fully validated. This includes linearity, accuracy, precision, and recovery. The calibration curve should be prepared in the same matrix as the samples. |
| High variability in results between replicates. | 1. Inconsistent experimental conditions: Variations in temperature, flow rate (in flow-through cells), or applied dose. 2. Biological variability in skin samples: Differences in skin thickness or esterase activity between donors. 3. Inconsistent sample collection and processing. | 1. Strictly control all experimental parameters. Ensure consistent temperature, flow rate, and accurate dosing for each replicate. 2. Use skin from a single donor for each set of experiments where possible. Carefully measure and record skin thickness to account for variability. 3. Standardize all sample handling procedures. |
Experimental Protocols
Key Experiment: In Vitro Skin Permeation Test (IVPT) using Flow-Through Diffusion Cells to Minimize this compound Hydrolysis
This protocol is based on methodologies that have been shown to significantly reduce the conversion of this compound to cortexolone.[1][2]
1. Materials and Equipment:
-
Flow-through diffusion cells (e.g., PermeGear In-Line cells)
-
Human cadaver skin or other suitable skin model
-
Receptor solution: Phosphate-buffered saline (PBS)
-
This compound formulation to be tested
-
Positive displacement pipette for accurate dosing
-
Fraction collector
-
LC-MS/MS system for analysis
2. Method:
-
Skin Preparation:
-
Excised human skin is dermatomed to a uniform thickness (typically 200-500 µm).
-
Skin integrity is assessed (e.g., by measuring transepidermal water loss).
-
-
Diffusion Cell Setup:
-
The dermatomed skin is mounted on the flow-through diffusion cells with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with degassed PBS.
-
The system is allowed to equilibrate to the target skin surface temperature (32°C).
-
-
Dosing:
-
A finite dose of the this compound formulation is applied evenly to the skin surface in the donor compartment using a positive displacement pipette.
-
-
Sample Collection:
-
The receptor solution is continuously pumped through the receptor compartment at a constant flow rate.
-
The effluent from the receptor compartment is collected into fractions at predetermined time intervals using a fraction collector.
-
-
Sample Processing and Analysis:
-
Collected fractions are immediately processed or stored at ≤ -20°C.
-
The concentrations of this compound and cortexolone in each fraction are determined using a validated LC-MS/MS method.
-
Table 1: Summary of Quantitative Data on this compound Recovery and Analysis
| Parameter | Value/Range | Reference |
| LC-MS/MS LLOQ | 0.5 ng/mL for both this compound and cortexolone | [1] |
| LC-MS/MS Calibration Curve Range | 0.5 - 1000 ng/mL | [2] |
| This compound Recovery (when combined with other acne topicals) | 98% - 119% | |
| Plasma Protein Binding (in vitro) | 84% - 89% | |
| IVPT Method Comparison | Flow-through cells significantly minimize hydrolysis compared to static cells. | [1] |
Visualizations
Logical Workflow for Minimizing this compound Hydrolysis in IVPT
Caption: Workflow for IVPT experiments to minimize this compound hydrolysis.
Signaling Pathway of this compound
References
- 1. Evaluation of in vitro Skin Permeation of this compound From this compound Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method development for the evaluation of in vitro skin permeation of this compound from this compound topical cream, 1% - American Chemical Society [acs.digitellinc.com]
- 3. youtube.com [youtube.com]
Technical Support Center: Improving Clascoterone Solubility for Experimental Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to clascoterone solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions. It is classified as practically insoluble in water.[1][2] This is due to its chemical structure, which is largely non-polar. When the concentration of this compound in an aqueous buffer exceeds its solubility limit, it will precipitate out of the solution.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What is happening?
A2: This common issue is known as "solvent-shifting" precipitation. Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent that can dissolve this compound at high concentrations. However, when this concentrated DMSO stock solution is diluted into an aqueous buffer for your experiment, the overall solvent environment becomes predominantly aqueous. This compound is not soluble in this new environment and therefore precipitates. The key is to ensure that the final concentration of both this compound and DMSO in the aqueous buffer is low enough to maintain solubility.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[3] It is highly recommended to perform a preliminary experiment to determine the DMSO tolerance of your specific cell line.
Q4: Can I use heating or sonication to dissolve this compound?
A4: Gentle heating and sonication can help in the initial dissolution of this compound in a suitable solvent.[3] However, if the compound precipitates upon cooling or addition to an aqueous buffer, it indicates that the solution is supersaturated. While these methods can aid in preparing a stock solution, they may not solve precipitation issues in the final aqueous assay medium if the concentration is above the solubility limit.
Q5: My this compound solution is initially clear but becomes cloudy over time. What could be the cause?
A5: This could be due to a few factors:
-
Metastable Supersaturated Solution: The initial dissolution may have been successful, but the concentration is above the thermodynamic solubility limit. Over time, the compound may precipitate out as it reaches equilibrium.
-
Temperature Fluctuations: A decrease in temperature can reduce the solubility of this compound, leading to precipitation. Ensure your experimental setup and storage conditions are at a constant temperature.
-
Instability in Physiological Solutions: this compound can be unstable in physiological solutions and may hydrolyze to its inactive metabolite, cortexolone, particularly at body temperature. This degradation product may have different solubility characteristics.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | The chosen solvent is inappropriate or of poor quality. | Use a recommended organic solvent such as DMSO, ethanol, or methanol (B129727) where this compound has high solubility. Ensure the solvent is fresh and anhydrous, as moisture can reduce the solubility of hydrophobic compounds. |
| Precipitation occurs immediately upon adding the stock solution to the aqueous buffer. | The final concentration of this compound is too high for the aqueous medium. | Decrease the final working concentration of this compound in your experiment. |
| The percentage of the organic solvent (e.g., DMSO) in the final solution is too high, causing the drug to crash out. | Prepare a more concentrated stock solution in the organic solvent so that a smaller volume is needed for dilution into the aqueous buffer, keeping the final organic solvent concentration low (ideally ≤0.1% for cell-based assays). | |
| The solution appears cloudy or forms a precipitate during the experiment or storage. | The solution is supersaturated. | Reduce the final concentration of this compound. |
| The temperature of the solution has decreased. | Maintain a constant temperature throughout the experiment and during storage. | |
| The compound is degrading over time. | Prepare fresh working solutions immediately before use. For in vitro skin permeation studies, using a flow-through diffusion cell system can minimize the degradation of this compound. |
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Source |
| Water | Practically insoluble (0.00753 mg/mL) | |
| DMSO | ≥ 100 mg/mL (248.43 mM) | |
| Ethanol | Very soluble (approx. 20 mg/mL) | |
| Methanol | Very soluble | |
| Dimethyl formamide (B127407) (DMF) | approx. 20 mg/mL | |
| Ether | Slightly soluble | |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.75 mg/mL (6.83 mM) | |
| 10% DMSO >> 90% corn oil | ≥ 2.75 mg/mL (6.83 mM) | |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.75 mg/mL (6.83 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM solution, you will need 4.025 mg of this compound for 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you will need to dilute the stock solution 1:1000 in your cell culture medium.
-
Crucially, add the this compound stock solution to the cell culture medium while gently vortexing or swirling the tube. This ensures rapid and uniform mixing, which helps to prevent localized high concentrations that can lead to precipitation.
-
Use the freshly prepared working solution immediately in your experiment.
Visualizations
Signaling Pathway
Caption: this compound competitively inhibits DHT binding to the androgen receptor.
Experimental Workflow
Caption: Preparing this compound solutions for experimental assays.
References
addressing variability in clascoterone in vitro experiments
Clascoterone In Vitro Technical Support Center
This guide provides troubleshooting advice and detailed protocols for researchers working with this compound in vitro. It addresses common sources of experimental variability to help ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Inconsistent Dose-Response and Potency Issues
Q1: We are observing a weak or inconsistent dose-response curve with this compound in our androgen receptor (AR) antagonist assay. What are the likely causes?
A1: A weak dose-response can stem from several factors related to the compound, cell line, or assay conditions.
-
Compound Integrity and Solubility: this compound, a steroid derivative, can have solubility issues in aqueous media. Precipitation will lower the effective concentration.
-
Troubleshooting: Visually inspect your stock and final dilutions for precipitates. Prepare fresh stock solutions. Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) is low (typically <0.1%) and consistent across all wells to avoid solvent-induced artifacts.[1]
-
-
Cell Line Health and AR Expression: The responsiveness of your cell line is critical.[1]
-
Assay Conditions:
-
Troubleshooting: Ensure the concentration of the competing androgen (e.g., DHT, R1881) is appropriate.[4] An excessively high concentration of agonist will require a much higher concentration of this compound to show a competitive effect. Optimize incubation times; sufficient time is needed for receptor binding and downstream effects like changes in gene expression.
-
Q2: The IC50 value we calculated for this compound is significantly different from published values. Why might this be?
A2: IC50 values are highly dependent on experimental conditions. Direct comparison requires identical protocols.
-
Cell Type: Different cell lines (e.g., dermal papilla cells, sebocytes) will have varying levels of AR expression and metabolic activity, leading to different IC50 values.
-
Agonist Concentration: The concentration of the androgen used to stimulate the cells will directly impact the apparent potency of the antagonist.
-
Serum in Media: Components in fetal bovine serum (FBS) can bind to steroids or contain endogenous hormones, altering the effective concentration of both the agonist and this compound.
-
Troubleshooting: For AR-dependent assays, it is often recommended to use charcoal-stripped serum to remove endogenous steroids. If this is not possible, maintain a consistent batch and percentage of serum throughout the experiments.
-
-
Readout Specificity: The specific endpoint being measured (e.g., AR binding, reporter gene expression, lipid synthesis) can yield different potency values.
Category 2: Vehicle and Control-Related Issues
Q3: Our vehicle control (e.g., DMSO) is showing an effect on cell viability or gene expression. What should we do?
A3: This is a common issue. The final concentration of the solvent is critical.
-
Solvent Toxicity: Solvents like DMSO can be toxic to cells, even at low concentrations.
-
Troubleshooting: Perform a dose-response experiment with the vehicle alone to determine the highest non-toxic concentration for your specific cell line. This is typically below 0.5%, with <0.1% being ideal.
-
-
Off-Target Effects: Solvents can have unintended biological effects.
-
Troubleshooting: Ensure every well, including the untreated control, contains the exact same final concentration of the vehicle. This allows for proper normalization of the data.
-
Category 3: Cell Culture and Assay-Specific Problems
Q4: We are seeing high variability between replicate wells in our lipid accumulation assay with sebocytes. How can we improve consistency?
A4: High variability in lipid assays often points to inconsistencies in cell handling and staining procedures.
-
Cell Confluency and Differentiation: Sebocytes' lipid production is linked to their differentiation state, which can be affected by cell density.
-
Troubleshooting: Seed cells at a consistent density to ensure they reach a similar level of confluency at the time of treatment. Standardize the differentiation protocol if one is being used.
-
-
Staining Procedure: Oil Red O staining can be variable if not performed carefully.
-
Troubleshooting: Ensure complete removal of wash buffers between steps. Use a freshly prepared and filtered Oil Red O working solution, as precipitates can cause artifacts. Quantify the stain by eluting it with isopropanol (B130326) and measuring absorbance for a more objective readout than microscopy alone.
-
Quantitative Data Summary
Table 1: Factors Influencing In Vitro Assay Variability for AR Antagonists
| Parameter | Source of Variability | Recommended Action |
| Compound | Solubility, Stability, Purity | Prepare fresh stock solutions; use high-purity compound; keep vehicle concentration low and consistent (<0.1%). |
| Cell Line | Passage Number, AR Expression Level, Contamination | Use low-passage cells; confirm AR expression; regularly test for mycoplasma. |
| Culture Media | Serum Batch, Phenol (B47542) Red | Use charcoal-stripped serum to remove endogenous steroids; consider phenol red-free media for AR assays. |
| Assay Protocol | Agonist Concentration, Incubation Time, Readout Method | Optimize agonist concentration (e.g., EC50); ensure sufficient incubation time for the specific endpoint. |
Visualizations of Key Processes
Mechanism of Action & Experimental Workflow
// Nodes Start [label="Inconsistent or\nUnexpected Results", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="1. Check Reagents", shape=box, fillcolor="#FBBC05"]; ReagentDetails [label="• Fresh this compound stock?\n• Vehicle concentration <0.1%?\n• Agonist (DHT) potency?", shape=note, fillcolor="#FFFFFF", align=left]; CheckCells [label="2. Check Cell Culture", shape=box, fillcolor="#FBBC05"]; CellDetails [label="• Low passage number?\n• Mycoplasma negative?\n• Consistent seeding density?", shape=note, fillcolor="#FFFFFF", align=left]; CheckAssay [label="3. Check Assay Protocol", shape=box, fillcolor="#FBBC05"]; AssayDetails [label="• Optimized agonist concentration?\n• Consistent incubation times?\n• Validated controls?", shape=note, fillcolor="#FFFFFF", align=left]; Resolved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagents; CheckReagents -> CheckCells [label="Reagents OK"]; CheckCells -> CheckAssay [label="Cells OK"]; CheckAssay -> Resolved [label="Protocol OK"];
CheckReagents -> ReagentDetails [style=dotted, arrowhead=none]; CheckCells -> CellDetails [style=dotted, arrowhead=none]; CheckAssay -> AssayDetails [style=dotted, arrowhead=none]; } .dot Caption: A logical workflow for troubleshooting inconsistent experimental results.
// Center Node Variability [label="Sources of In Vitro\nVariability", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Categories Reagent [label="Reagent-Based", fillcolor="#FFFFFF"]; Cellular [label="Cellular-Based", fillcolor="#FFFFFF"]; Assay [label="Assay-Based", fillcolor="#FFFFFF"];
// Sub-items Solubility [label="Compound Solubility", fillcolor="#F1F3F4"]; Vehicle [label="Vehicle Effects", fillcolor="#F1F3F4"]; Passage [label="Cell Passage", fillcolor="#F1F3F4"]; Contamination [label="Contamination", fillcolor="#F1F3F4"]; Timing [label="Incubation Time", fillcolor="#F1F3F4"]; Density [label="Seeding Density", fillcolor="#F1F3F4"];
// Connections Variability -> {Reagent, Cellular, Assay}; Reagent -> {Solubility, Vehicle}; Cellular -> {Passage, Contamination, Density}; Assay -> {Timing, Density}; } .dot Caption: Key sources of variability in this compound in vitro experiments.
Detailed Experimental Protocols
Protocol 1: Lipid Synthesis Inhibition Assay in SEB-1 Sebocytes
This protocol describes how to measure the inhibition of lipid accumulation in the immortalized human sebaceous gland cell line SEB-1 using Oil Red O (ORO) staining.
Materials:
-
SEB-1 sebocytes
-
Sebocyte culture medium (e.g., DMEM/F12, supplemented with FBS, EGF, hydrocortisone)
-
This compound (and its vehicle, e.g., DMSO)
-
Dihydrotestosterone (DHT)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) or 10% Formalin for fixation
-
Oil Red O staining solution (freshly prepared and filtered)
-
85% Propylene (B89431) glycol or 60% Isopropanol
-
Isopropanol (100%) for elution
-
96-well clear-bottom plates
-
Spectrophotometer (plate reader)
Methodology:
-
Cell Seeding: Seed SEB-1 sebocytes into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24-48 hours until they reach approximately 70-80% confluency.
-
Starvation (Optional): To reduce baseline lipid levels, you may switch to a serum-free or charcoal-stripped serum medium for 12-24 hours before treatment.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a DHT solution (e.g., 100 nM final concentration) to stimulate lipid production.
-
Aspirate the old medium and add the treatment media:
-
Control (vehicle only)
-
DHT + Vehicle
-
DHT + various concentrations of this compound
-
-
Ensure the final vehicle concentration is identical in all wells.
-
Incubate for 48-72 hours.
-
-
Fixation:
-
Gently aspirate the medium and wash cells twice with PBS.
-
Add 100 µL of 4% PFA or 10% formalin to each well and incubate for 30-60 minutes at room temperature.
-
-
Staining:
-
Aspirate fixative and wash twice with deionized water.
-
Add 100 µL of 85% propylene glycol or 60% isopropanol and incubate for 5 minutes.
-
Remove the solution and add 100 µL of freshly filtered Oil Red O working solution to each well. Incubate for 15-20 minutes.
-
Remove the ORO solution and wash cells repeatedly with water until the excess stain is gone.
-
-
Quantification:
-
Visually inspect the wells under a microscope to confirm staining.
-
Aspirate all remaining water and allow the plate to dry completely.
-
Add 100 µL of 100% isopropanol to each well to elute the dye from the lipid droplets.
-
Incubate for 10 minutes on a plate shaker to ensure full elution.
-
Read the absorbance at a wavelength between 490-520 nm using a plate reader.
-
-
Data Analysis: Subtract the background absorbance (from wells with no cells) and normalize the data to the "DHT + Vehicle" control to determine the percent inhibition for each this compound concentration.
Protocol 2: Androgen Receptor (AR) Reporter Gene Assay
This protocol outlines a method to assess this compound's AR antagonist activity using a cell line stably transfected with a human AR and an androgen-responsive reporter construct (e.g., MMTV-luciferase).
Materials:
-
AR-positive reporter cell line (e.g., CHO, MDA-kb2)
-
Culture medium (potentially with charcoal-stripped FBS)
-
This compound (and vehicle)
-
A synthetic androgen like R1881 (to avoid metabolic conversion)
-
Luciferase assay reagent kit
-
96-well white, opaque plates
-
Luminometer
Methodology:
-
Cell Seeding: Plate the reporter cells in a 96-well white plate at a density that will result in ~80-90% confluency on the day of the assay.
-
Treatment:
-
Prepare serial dilutions of this compound.
-
Prepare a solution of R1881 at a concentration that gives a submaximal (EC80) response to allow for effective measurement of inhibition.
-
Add treatments to the cells:
-
Vehicle only (baseline)
-
R1881 + Vehicle (max signal)
-
R1881 + various concentrations of this compound
-
-
Incubate for 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Aspirate the medium and wash cells gently with PBS.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay kit. This typically involves adding a lysis buffer and incubating for a short period.
-
-
Signal Detection:
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a plate reader (luminometer).
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the "R1881 + Vehicle" control after subtracting the baseline signal from the "Vehicle only" control.
-
Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve and calculate the IC50.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cortexolone 17α-propionate (this compound) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico and in vitro assessment of androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Topical this compound Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Clascoterone Delivery for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and executing in vivo studies with clascoterone. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and reference data to facilitate successful research.
Troubleshooting and FAQs
This section addresses common challenges and questions encountered during the formulation and execution of in vivo studies with this compound.
Formulation & Stability
-
Q1: My this compound formulation is separating or has an inconsistent texture. What could be the cause?
-
A1: Physical instability in topical formulations like creams and gels is often related to critical process parameters. Ensure that heating and cooling rates are controlled during preparation, as rapid changes can cause precipitation or unwanted viscosity changes. For emulsions (creams), the mixing speed and duration are critical for achieving a stable droplet size. Also, verify the compatibility of all excipients and consider that the order of ingredient addition can significantly impact the final product's homogeneity.
-
-
Q2: I am observing degradation of this compound in my formulation. How can I improve its stability?
-
A2: this compound is known to be unstable in physiological (aqueous) solutions, where it can hydrolyze to its inactive metabolite, cortexolone. To minimize degradation, consider using a vehicle with low water activity. Ensure the pH of your formulation is optimized; a slightly acidic pH may improve stability. Store the formulation in appropriate conditions, referencing the commercial product which is stored at 2ºC – 8ºC for long-term stability and at room temperature during use.
-
-
Q3: What is a good starting point for a simple, research-grade vehicle for this compound?
-
A3: For a simple solution, early preclinical studies have used acetone (B3395972) to dissolve this compound for topical application on rats. For a gel formulation, a base of Carbopol (e.g., Carbopol 940 or 971) in deionized water, neutralized with triethanolamine, can be used. Propylene glycol can be added as a co-solvent to aid in solubilizing the this compound before adding it to the gel base. An oil-in-water cream can be prepared using common excipients like cetyl alcohol, mineral oil, and polysorbate 80, similar to the commercial formulation.
-
In Vivo Study Execution
-
Q4: I am seeing significant skin irritation (erythema, dryness) in my animal models. How can I manage this?
-
A4: Local skin reactions are the most common adverse effects noted with this compound. To mitigate this, ensure the application site is not abraded. If possible, pre-wash the application area with a mild cleanser and ensure it is dry before application. Consider reducing the concentration of this compound or adjusting the vehicle composition, as some excipients can be irritating. You can formally assess irritation using a standardized scoring system, such as the Draize test, to quantify the effects of different formulations.
-
-
Q5: My results are highly variable between animals. What are some strategies to improve consistency?
-
A5: Variability in topical studies can arise from inconsistent application and measurement techniques. Standardize the dose application by using a positive displacement pipette or by weighing the application device before and after dosing. For measurements, ensure that the same trained individual performs the assessment at consistent time points. Animal acclimatization for at least one week before the experiment is crucial to reduce stress-related variability.
-
-
Q6: How do I know if my formulation is delivering this compound effectively into the skin?
-
A6: Assessing cutaneous bioavailability is key. Techniques like tape stripping can be used to quantify the amount of drug that has penetrated the stratum corneum. This involves applying the formulation for a set period, removing the excess, and then using adhesive tape to sequentially remove layers of the stratum corneum for drug analysis. Another advanced technique is microdialysis, which can measure the concentration of free drug in the dermal layers of the skin in real-time.
-
Data & Formulations
Table 1: Reference Formulation - Winlevi® (this compound 1% Cream)
This table details the components of the FDA-approved commercial formulation, which serves as a benchmark for research and development.
| Component Type | Ingredient | Role |
| Active Ingredient | This compound | Androgen Receptor Inhibitor |
| Vehicle Components | Cetyl Alcohol | Emollient, Thickener, Emulsion Stabilizer |
| Mineral Oil | Emollient, Occlusive | |
| Propylene Glycol | Solvent, Humectant, Penetration Enhancer | |
| Mono- and Di-glycerides | Emulsifying Agent | |
| Polysorbate 80 | Emulsifying Agent, Solubilizer | |
| Purified Water | Solvent | |
| Stabilizers | Vitamin E | Antioxidant |
| Edetate Disodium (EDTA) | Chelating Agent | |
| pH Modifier | Citric Acid Monohydrate | pH Adjustment |
| Source: |
Table 2: Example Research-Grade Vehicle Formulations
These formulations are provided as starting points for preclinical studies. The final concentration of this compound should be optimized based on the specific study design.
| Formulation Type | Ingredient | Example Concentration (% w/w) | Purpose |
| Hydroalcoholic Gel | Carbopol® 940 | 1.0 - 1.5% | Gelling Agent |
| Propylene Glycol | 10.0 - 20.0% | Co-solvent, Penetration Enhancer | |
| Ethanol (95%) | 30.0 - 50.0% | Co-solvent, Penetration Enhancer | |
| Triethanolamine | q.s. to pH 5.5-6.5 | Neutralizing Agent (to form gel) | |
| Purified Water | q.s. to 100% | Vehicle Base | |
| O/W Cream | Oil Phase: | ||
| This compound | 1.0% | Active Ingredient | |
| Cetyl Alcohol | 5.0 - 10.0% | Stiffening Agent, Emulsion Stabilizer | |
| Mineral Oil | 5.0 - 10.0% | Emollient | |
| Aqueous Phase: | |||
| Polysorbate 80 | 3.0 - 5.0% | Emulsifier | |
| Propylene Glycol | 5.0 - 10.0% | Humectant, Co-solvent | |
| Methylparaben | 0.1 - 0.2% | Preservative | |
| Purified Water | q.s. to 100% | Vehicle Base | |
| *Source: General formulation |
Clascoterone Topical Formulation: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of topical clascoterone.
Frequently Asked Questions (FAQs)
1. What are the primary formulation challenges associated with this compound?
The primary challenges in formulating topical this compound stem from its physicochemical properties. This compound is a white to almost white powder that is practically insoluble in water. This poor aqueous solubility can lead to difficulties in achieving the desired drug concentration in the formulation and may result in crystallization of the active pharmaceutical ingredient (API) upon storage.
Furthermore, this compound is known to be unstable in physiological solutions, where it can hydrolyze to its inactive metabolite, cortexolone. This instability poses a significant challenge for developing a stable and effective topical product and requires careful selection of excipients and control of the formulation's pH. The manufacturing process itself, particularly the heating and cooling steps, must be precisely controlled to prevent degradation and ensure the physical stability of the final product.
2. What are some suitable solvents for this compound in a laboratory setting?
This compound exhibits good solubility in several organic solvents. This information is critical for developing analytical methods and for early-stage formulation work.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL |
| Ethanol | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
This data is compiled from multiple sources and should be used as a reference. Exact solubility can vary based on experimental conditions.
3. How can the penetration of topical this compound be enhanced?
Enhancing the penetration of this compound is key to its therapeutic efficacy. The vehicle composition plays a crucial role in this. Propylene glycol, a common excipient in topical formulations, is known to enhance the penetration of corticosteroids through the stratum corneum. It can act as a co-solvent and may alter the lipid structure of the skin to improve drug permeation. The inclusion of fatty alcohols like cetyl alcohol can also influence the formulation's texture and stability, which can indirectly affect drug delivery.
4. What is the mechanism of action of this compound and how does it relate to its formulation?
This compound is a topical androgen receptor inhibitor. It competes with androgens, such as dihydrotestosterone (B1667394) (DHT), for binding to androgen receptors in the sebaceous glands and hair follicles. This binding blocks the downstream signaling pathways that lead to increased sebum production and inflammation, which are key factors in the pathogenesis of acne. The formulation must effectively deliver this compound to these target sites in the skin to exert its therapeutic effect.
This compound competitively inhibits the binding of DHT to the androgen receptor.
Troubleshooting Guides
Issue 1: Crystallization of this compound in the Formulation
Question: I am observing crystal growth in my this compound cream formulation upon storage. What could be the cause and how can I prevent it?
Answer:
Crystal growth in a topical formulation is a common issue for poorly soluble drugs like this compound and can impact the product's efficacy, safety, and patient acceptability.
Potential Causes:
-
Supersaturation: The concentration of this compound in the vehicle may be too high, leading to a supersaturated state that is prone to crystallization over time.
-
Temperature Fluctuations: Changes in temperature during storage can affect the solubility of this compound, potentially triggering nucleation and crystal growth.
-
Inappropriate Vehicle Composition: The solvent system may not be optimal for maintaining the solubility of this compound. The presence of certain excipients can either inhibit or promote crystallization.
-
Manufacturing Process: The rate of cooling during the manufacturing process can influence the initial dispersion and solubilization of the API. Rapid cooling can sometimes lead to the precipitation of dissolved ingredients.
Troubleshooting Steps:
-
Optimize the Vehicle System:
-
Evaluate the solubility of this compound in different co-solvents and emollients to create a more robust solvent system.
-
Consider the inclusion of anti-nucleating polymers, such as celluloses (e.g., hydroxypropyl methylcellulose) or polyvinylpyrrolidone (B124986) (PVP), which have been shown to inhibit crystallization in topical formulations.
-
-
Control the Manufacturing Process:
-
Implement a controlled cooling rate during the manufacturing of the cream to prevent shock crystallization.
-
Ensure adequate homogenization to achieve a uniform dispersion of both dissolved and suspended this compound particles. The commercial formulation of Winlevi™ contains both solubilized and crystalline forms of this compound.
-
-
Conduct Stability Studies:
-
Perform stability studies under accelerated conditions (e.g., elevated temperature and humidity) and freeze-thaw cycles to assess the potential for crystallization.
-
Use microscopy (including polarized light microscopy) to visually inspect for crystals at different time points.
-
Logical workflow for addressing this compound crystallization.
Issue 2: Phase Separation in the Cream Formulation
Question: My this compound emulsion-based cream is showing signs of phase separation. What are the likely causes and solutions?
Answer:
Phase separation in an emulsion indicates instability, where the oil and water phases begin to separate. This can be a significant issue in cream formulations.
Potential Causes:
-
Inadequate Emulsification: The type or concentration of the emulsifier may not be sufficient to stabilize the emulsion. Cetyl alcohol is often used as a co-emulsifier and thickener to improve the stability of creams.
-
Incompatible Excipients: Certain excipients can disrupt the stability of the emulsion.
-
Improper Manufacturing Process: The energy input during homogenization (shear rate and duration) is critical for creating a stable emulsion with a small and uniform droplet size. The order of addition of ingredients can also impact stability.
-
Storage Conditions: Extreme temperatures can break an emulsion.
Troubleshooting Steps:
-
Review the Emulsifier System:
-
Ensure the hydrophilic-lipophilic balance (HLB) of the emulsifier system is appropriate for the oil and water phases of your formulation.
-
Consider using a combination of emulsifiers for enhanced stability.
-
Evaluate the concentration of thickening agents like cetyl alcohol, which contribute to the viscosity and stability of the cream.
-
-
Optimize the Manufacturing Process:
-
Adjust the homogenization speed and time to achieve the desired globule size distribution.
-
Control the temperature of the oil and water phases during emulsification to ensure proper formation of the emulsion.
-
Verify the correct order of addition for all ingredients. For instance, preservatives are often added just before emulsification to minimize their interaction with surfactants at high temperatures.
-
-
Characterize the Formulation:
-
Measure the globule size distribution of the emulsion over time using techniques like laser diffraction or microscopy. An increase in globule size can be an early indicator of instability.
-
Assess the rheological properties of the cream. A significant change in viscosity can indicate a change in the emulsion's structure.
-
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in a topical cream. This method should be validated according to ICH guidelines.
1. Chromatographic Conditions:
-
Column: Inertsil ODS 3V (100 x 4.6 mm, 5 µm particle size) or equivalent C18 column.
-
Mobile Phase: Water (pH adjusted to 4.0 with an appropriate acid, e.g., phosphoric acid) and Methanol in a 40:60 (v/v) ratio.
-
Flow Rate: 1.4 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
2. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare working standards at concentrations ranging from, for example, 1 µg/mL to 100 µg/mL to generate a calibration curve.
3. Sample Preparation:
-
Accurately weigh an amount of cream equivalent to a known amount of this compound (e.g., 1 gram of a 1% cream).
-
Disperse the cream in a suitable solvent (e.g., methanol) and sonicate to ensure complete extraction of the drug.
-
Centrifuge the sample to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
4. Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a sample of this compound. This involves subjecting the drug to stress conditions to generate degradation products.
-
Acid Hydrolysis: Reflux with 0.1N HCl.
-
Base Hydrolysis: Reflux with 0.1N NaOH.
-
Oxidative Degradation: Treat with 3% H₂O₂.
-
Thermal Degradation: Heat the solid drug at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the drug to UV light. Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak.
General workflow for HPLC analysis of this compound cream.
Protocol 2: Rheological Characterization of a Topical Cream
Rheological measurements are essential for characterizing the physical properties of a cream, which relate to its stability, spreadability, and patient feel.
1. Instrumentation:
-
Use a controlled-stress or controlled-rate rheometer equipped with a cone-plate or parallel-plate geometry. A sandbl
Technical Support Center: Improving the Reproducibility of Clascoterone Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of clascoterone bioassays. This compound, a potent androgen receptor (AR) antagonist, requires robust and reliable in vitro models to accurately assess its biological activity. This guide addresses common challenges encountered during experiments, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a topical androgen receptor (AR) antagonist. It competitively binds to the AR, thereby inhibiting the downstream signaling cascades initiated by androgens like dihydrotestosterone (B1667394) (DHT). This blockage prevents the transcription of genes involved in acne pathogenesis, such as those responsible for sebaceous gland proliferation, excess sebum production, and inflammation.
Q2: Which cell lines are suitable for this compound bioassays?
A2: Several cell lines are used for this compound bioassays. For androgen receptor reporter assays, common choices include CHO-K1, U2OS, and 22Rv1 cells that have been engineered to express the AR and a reporter gene. For studying effects on sebum production, the immortalized human sebaceous gland cell line SZ95 is widely used. Primary human sebocytes are also used but have a limited lifespan in culture.
Q3: What are the key bioassays to assess this compound's activity?
A3: The primary bioassays for this compound include:
-
Androgen Receptor (AR) Binding Assays: To determine the affinity of this compound for the AR.
-
AR Reporter Gene Assays: To measure the functional ability of this compound to antagonize androgen-induced gene transcription.
-
Sebocyte-Based Assays: To evaluate the effect of this compound on sebocyte proliferation, differentiation, and, most importantly, lipid production.
Q4: Why is this compound stability a concern in in vitro assays?
A4: this compound is known to be unstable in physiological solutions and can hydrolyze to its inactive metabolite, cortexolone, at body temperature. This instability can significantly impact the accuracy of in vitro experiments, leading to an underestimation of its potency. It is crucial to handle the compound appropriately and consider this degradation in experimental design and data interpretation.
Troubleshooting Guides
Androgen Receptor (AR) Reporter Gene Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Background Signal | 1. Reagent contamination. 2. High basal activity of the reporter construct. 3. Intrinsic fluorescence of the test compound. 4. Use of white plates which can increase background. | 1. Prepare fresh reagents and use sterile techniques. 2. Optimize the amount of reporter plasmid transfected. 3. Run a control with the compound in the absence of cells to check for autofluorescence. 4. Use opaque, white-walled, clear-bottom plates for cell culture and reading in an opaque plate. |
| Low or No Signal | 1. Inefficient transfection. 2. Weak promoter in the reporter construct. 3. Poor cell health. 4. Inactive reagents (e.g., luciferase substrate). | 1. Optimize transfection protocol (reagent-to-DNA ratio, cell density). 2. Use a stronger promoter if possible. 3. Ensure cells are healthy and within an optimal passage number. 4. Use fresh, properly stored reagents. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Batch-to-batch variation in reagents (e.g., serum). | 1. Ensure a homogenous cell suspension and careful plating. 2. Use calibrated pipettes and consider using a multichannel pipette for additions. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. 4. Test new batches of critical reagents before use in large experiments. |
Sebocyte Culture and Lipid Production Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Proliferation of Primary Sebocytes | 1. Suboptimal culture medium. 2. Donor-to-donor variability. 3. Limited lifespan of primary cells (typically 3-6 passages). | 1. Use a specialized sebocyte growth medium. 2. Screen multiple donors if possible. 3. Use low-passage cells for experiments and consider using an immortalized cell line like SZ95 for more reproducible results. |
| Inconsistent Lipid Droplet Formation | 1. Inefficient induction of differentiation. 2. Variation in cell confluence. 3. Subjectivity in manual quantification. | 1. Optimize differentiation induction (e.g., serum starvation, confluency). 2. Plate cells at a consistent density and induce differentiation at the same level of confluence. 3. Use quantitative methods for lipid measurement such as Nile Red staining followed by fluorometry or flow cytometry. |
| High Variability in Lipid Quantification | 1. Incomplete lipid extraction. 2. Inconsistent staining with lipophilic dyes (e.g., Oil Red O, Nile Red). 3. Cell detachment during staining and washing steps. | 1. Ensure complete cell lysis and use an appropriate solvent for lipid extraction. 2. Standardize staining time, temperature, and dye concentration. 3. Handle plates gently during washing steps. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant compounds in various bioassays.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference Compound | Value | Source |
| AR Binding | LNCaP cells | IC50 | 50 nM | Cortexolone-21-propionate | 20 nM | |
| AR Reporter Gene | Not Specified | Inhibition | Dose-dependent | - | - | |
| Lipid Production | Primary Human Sebocytes | Inhibition | Dose-dependent | Spironolactone | - | |
| Inflammatory Cytokine Production | Primary Human Sebocytes | Inhibition | Dose-dependent | Spironolactone | This compound was significantly better |
Table 2: Assay Performance Metrics for Androgen Receptor Assays
| Assay Type | Metric | Typical Value | Interpretation | Source |
| High-Throughput Screening | Z'-factor | > 0.5 | Excellent assay quality, large separation between positive and negative controls. | |
| High-Throughput Screening | Coefficient of Variation (CV) | < 20% | Good reproducibility of the assay. | |
| LC-MS/MS Androgen Measurement | Laboratory CV | < 5% | Excellent reproducibility. |
Experimental Protocols
Androgen Receptor (AR) Reporter Gene Assay
This protocol is a general guideline for assessing the antagonist activity of this compound using a luciferase-based reporter assay.
-
Cell Seeding: Plate AR-positive reporter cells (e.g., 22Rv1) in a 96-well white, clear-bottom plate at a density optimized for your cell line. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and a reference antagonist (e.g., bicalutamide) in the appropriate cell culture medium. Also, prepare a solution of an AR agonist (e.g., DHT or R1881) at a concentration that induces a submaximal response (e.g., EC80).
-
Treatment: Treat the cells with the diluted compounds. For antagonist mode, co-treat with the AR agonist. Include appropriate controls: vehicle control, agonist-only control, and a positive control antagonist.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis: Gently wash the cells with PBS and then add a passive lysis buffer.
-
Luminescence Reading: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number. Calculate the percent inhibition of the agonist-induced signal for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.
Sebocyte Lipid Production Assay (Using Nile Red Staining)
This protocol outlines a method for quantifying changes in intracellular lipid content in SZ95 sebocytes.
-
Cell Seeding: Seed SZ95 cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency for differentiation induction.
-
Differentiation Induction: Induce sebocyte differentiation by, for example, switching to a low-serum medium.
-
Treatment: Treat the differentiating cells with various concentrations of this compound and a positive control (e.g., an AR agonist like DHT to stimulate lipid production). Include a vehicle control.
-
Incubation: Incubate for a period sufficient to observe changes in lipid content (e.g., 48-72 hours).
-
Staining:
-
Wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Wash again with PBS.
-
Stain with a Nile Red solution (e.g., 1 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light.
-
-
Quantification:
-
Wash the cells to remove excess dye.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for neutral lipids).
-
-
Data Analysis: Normalize the fluorescence intensity to cell number (which can be determined by a parallel assay using a nuclear stain like DAPI). Calculate the percent change in lipid production relative to the control.
Visualizations
Caption: this compound's competitive antagonism of the androgen receptor.
Caption: Workflow for an AR antagonist reporter gene assay.
Technical Support Center: Analytical Method Validation for Clascoterone Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for clascoterone quantification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low this compound Recovery | This compound degradation due to instability. This compound is known to be unstable in physiological solutions and at body temperature, hydrolyzing to cortexolone.[1][2][3] | - Minimize sample processing time and keep samples at a low temperature. - For in vitro skin permeation tests (IVPT), use flow-through diffusion cells instead of static cells to minimize degradation.[1][2][3] - Process IVPT samples promptly to prevent post-collection metabolism.[4] |
| High Variability in Results | Inconsistent sample preparation. | - Ensure complete extraction of this compound from the matrix. A mixture of methanol (B129727) and tetrahydrofuran (B95107) has been shown to be effective for extraction from cream formulations.[5][6] - For IVPT samples containing bovine serum albumin (BSA), ensure the protein removal step is consistent and efficient.[4] |
| Peak Tailing or Poor Peak Shape in HPLC/LC-MS | Inappropriate mobile phase composition or pH. | - Use a mobile phase containing 0.1% formic acid in both the aqueous and organic phases to improve peak shape.[5][7] - Ensure the column is properly equilibrated before each injection.[7][8] |
| Interference from Cortexolone | Co-elution of this compound and its primary metabolite, cortexolone. | - Develop a selective LC-MS/MS method with specific multiple reaction monitoring (MRM) transitions for both this compound and cortexolone to ensure accurate quantification of each analyte.[4][9] |
| Matrix Effects in LC-MS/MS | Co-eluting endogenous components from the sample matrix (e.g., skin extracts, cream excipients) can suppress or enhance the ionization of this compound. | - Incorporate a robust sample clean-up procedure, such as solid-phase extraction (SPE). - Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Carryover in LC-MS/MS System | Adsorption of this compound to components of the LC system. | - Implement a rigorous wash cycle for the injector using a strong solvent, such as acetonitrile (B52724) with 0.1% formic acid, followed by a weak wash with the initial mobile phase composition.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for this compound quantification?
A1: The most common and robust analytical technique for the quantification of this compound is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][10] This method offers high sensitivity and selectivity, which is crucial for measuring low concentrations of this compound and distinguishing it from its metabolite, cortexolone.[4][9]
Q2: What are the key validation parameters for a this compound analytical method?
A2: Key validation parameters for a this compound analytical method include linearity, accuracy, precision, selectivity, and determining the lower limit of quantitation (LLOQ).[4][9] Given the instability of this compound, stability studies (e.g., freeze-thaw, short-term, and long-term stability) are also critical.
Q3: What is a typical LLOQ for this compound in biological matrices?
A3: A typical Lower Limit of Quantitation (LLOQ) for this compound is around 0.5 ng/mL in samples from in vitro skin permeation tests.[1][2][3]
Q4: How can I minimize the degradation of this compound during in vitro studies?
A4: To minimize this compound degradation, it is recommended to use flow-through diffusion cells for in vitro skin permeation studies, as this has been shown to significantly reduce the hydrolysis of this compound to cortexolone compared to static diffusion cells.[1][2][3] Additionally, timely processing of collected samples is essential to prevent post-IVPT metabolism.[4]
Q5: Is this compound stable when combined with other topical acne medications?
A5: Yes, studies have shown that this compound cream 1% is stable when combined with other topical acne medications such as tretinoin, adapalene, and benzoyl peroxide.[5][6][7][8]
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | [1][2][3] |
| Linearity Range | 0.5 - 1000 ng/mL | [4][9] |
| Correlation Coefficient (r²) | > 0.99 | [4][9] |
| Analytical Run Time | 2 minutes | [1][2][3] |
Table 2: Recovery of this compound When Combined with Other Topical Acne Medications
| Combined Medication | Mean Percentage of this compound Recovered | Reference |
| This compound alone | 86% | [5][6] |
| Tretinoin | 97% - 101% | [5][7] |
| Adapalene | 93% - 97% | [5][7] |
| Azelaic Acid | 119% | [5][8] |
| Encapsulated Benzoyl Peroxide | 98% | [5][8] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound and Cortexolone in IVPT Samples
This protocol is based on a validated method for the simultaneous quantification of this compound (CLA) and its metabolite cortexolone (COR) in in vitro skin permeation test (IVPT) samples.[4][9]
1. Sample Preparation:
-
Collect IVPT samples from the receptor solution (e.g., PBS with 5% w/v bovine serum albumin).
-
Process the samples to remove BSA.
-
Add an internal standard.
-
Extract the analytes using a suitable organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. LC-MS/MS System:
-
Mass Spectrometer: Qtrap 6500+ tandem mass spectrometer with a Turbo Ion Spray source or equivalent.[4][9]
3. Chromatographic Conditions:
4. Mass Spectrometer Conditions:
5. Data Acquisition and Processing:
Protocol 2: High-Pressure Liquid Chromatography-Mass Spectrometry (HPLC-MS) for this compound Stability
This protocol is adapted from a method used to evaluate the stability of this compound in the presence of other topical acne medications.[5][7]
1. Sample Preparation:
-
For stability testing with other creams, incubate 0.5 mL of this compound cream with 0.5 mL of the other product at 37°C for 8 hours.
-
Extract the material from the slides using methanol and tetrahydrofuran.
-
Filter the solution with a 0.2-micron nylon filter before injection.
2. HPLC-MS System:
-
HPLC System: A system capable of gradient elution.
-
Mass Spectrometer: A mass spectrometer for detection.
-
Column: C18 column or equivalent.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Methanol with 0.1% formic acid.[5]
-
Flow Rate: 1 mL/min.[5]
-
Oven Temperature: 30°C.[5]
-
Gradient Elution:
-
0-1 min: 35% B
-
1-6 min: Gradient to 95% B
-
6-13 min: Hold at 95% B
-
13-13.9 min: Return to 35% B
-
Pre-equilibrate for 5 minutes with 35% B before each injection.[5]
-
4. Data Analysis:
-
Calculate the percent recovery of this compound from a standard curve prepared by serial dilution in methanol.[5][6]
Visualizations
Caption: Workflow for analytical method validation of this compound.
Caption: this compound's mechanism of action in inhibiting the androgen receptor signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C24H34O5 | CID 11750009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro Skin Permeation of this compound From this compound Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method development for the evaluation of in vitro skin permeation of this compound from this compound topical cream, 1% - American Chemical Society [acs.digitellinc.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. nextstepsinderm.com [nextstepsinderm.com]
- 7. This compound: a new topical anti-androgen for acne management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. va.gov [va.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. dermnetnz.org [dermnetnz.org]
preventing clascoterone degradation during sample storage and analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the degradation of clascoterone during sample storage and analysis. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Understanding this compound Degradation
This compound is a diester steroid that is susceptible to degradation, primarily through the hydrolysis of its 17-propionate ester group. This process yields cortexolone, its main and inactive metabolite. This hydrolytic degradation is a critical factor to consider during sample preparation, storage, and analysis, as it can be catalyzed by changes in pH, temperature, and the presence of enzymes in biological matrices.
The primary degradation pathway is illustrated below:
Quantitative Data Summary
While specific quantitative data from a comprehensive forced degradation study on this compound is not publicly available in the reviewed literature, the following table summarizes the known stability profile of the molecule under various stress conditions as per ICH guidelines. The primary degradation product observed is cortexolone.
| Stress Condition | Reagent/Method | Expected Degradation | Primary Degradant |
| Acid Hydrolysis | e.g., 0.1 M HCl | Significant Degradation Expected | Cortexolone |
| Base Hydrolysis | e.g., 0.1 M NaOH | Significant Degradation Expected | Cortexolone |
| Oxidative | e.g., 3% H₂O₂ | Potential for degradation | Oxidized derivatives |
| Thermal | e.g., 60-80°C | Degradation Expected, especially in solution | Cortexolone |
| Photolytic | UV/Vis light exposure | Potential for degradation | Photodegradation products |
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a published method for the estimation of this compound in topical cream formulations and is suitable for stability studies.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Inertsil ODS 3V (100 x 4.6 mm, 5 µm particle size) or equivalent C18 column.
-
Mobile Phase: A mixture of water (pH adjusted to 4.0 with an appropriate acid like phosphoric acid) and methanol (B129727) in a 40:60 v/v ratio.
-
Flow Rate: 1.4 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent like methanol or acetonitrile (B52724) at a concentration of approximately 100 µg/mL.
-
From the stock solution, prepare working standard solutions at the desired concentration for analysis by diluting with the mobile phase.
3. Sample Preparation (from a cream formulation):
-
Accurately weigh a quantity of the cream equivalent to a known amount of this compound.
-
Disperse the cream in a suitable solvent system. A combination of methanol and tetrahydrofuran (B95107) has been shown to be effective for extraction.
-
Use sonication or vigorous shaking to ensure complete extraction of the drug from the cream matrix.
-
Filter the resulting solution through a 0.2-micron nylon filter to remove particulate matter before injection.
4. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution to verify system suitability (e.g., retention time, peak area, tailing factor).
-
Inject the prepared sample solutions.
-
The retention time for this compound is expected to be around 4.32 minutes under these conditions. The appearance of a significant peak at the retention time of cortexolone would indicate degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound in Solution
Question: I am preparing this compound solutions for my experiments, but I see a rapid decrease in its concentration over a short period. What could be the cause?
Answer: this compound is known to be unstable in physiological or aqueous solutions, especially at room or body temperature.[1] The primary cause of this instability is the hydrolysis of the ester bond, leading to the formation of cortexolone.
Troubleshooting Steps:
-
Solvent Choice: Whenever possible, use non-aqueous solvents like methanol or acetonitrile for preparing stock solutions. For working solutions that require buffers, prepare them fresh and use them immediately.
-
Temperature Control: Store stock solutions at recommended refrigerated temperatures (2-8°C) and protect them from light. During experiments, if aqueous buffers are necessary, try to maintain the samples at a low temperature (e.g., on ice) for as long as possible before analysis.
-
pH of the Medium: this compound is susceptible to both acid and base-catalyzed hydrolysis. If working with aqueous buffers, ensure the pH is controlled and consider performing preliminary studies to identify the pH of maximum stability for your specific experimental conditions.
-
Timely Analysis: Analyze samples as quickly as possible after preparation to minimize the extent of degradation.[1]
Issue 2: Appearance of Unexpected Peaks in Chromatogram
Question: During HPLC or LC-MS analysis of my this compound sample, I observe a new peak that grows over time, while the main this compound peak decreases. How can I identify this peak and prevent its formation?
Answer: The appearance of a new, growing peak alongside a diminishing parent peak is a classic sign of degradation. For this compound, the most likely degradation product is cortexolone.
Troubleshooting and Identification Workflow:
-
Hypothesize the Degradant: Based on the known degradation pathway, the primary suspect for the new peak is cortexolone.
-
Confirm Identity:
-
LC-MS/MS Analysis: If using mass spectrometry, check for a mass corresponding to cortexolone. This compound will hydrolyze to cortexolone, so you should be able to detect the mass of cortexolone in your sample.
-
Reference Standard: If available, inject a reference standard of cortexolone to confirm if the retention time matches that of the unknown peak.
-
-
Investigate the Cause: Review your sample handling and storage procedures. The conditions that favor hydrolysis (aqueous solutions, non-neutral pH, elevated temperature) are likely the cause.
-
Mitigation Strategy:
-
Sample Matrix: If extracting from a biological matrix, be aware of enzymatic activity that can accelerate hydrolysis. Timely processing and the use of enzyme inhibitors might be necessary.
-
Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4°C) to maintain sample stability while waiting for injection.
-
Method Optimization: In an in-vitro skin permeation test (IVPT), using flow-through diffusion cells has been shown to minimize the degradation of this compound compared to static cells.[1] This highlights the importance of minimizing the time the drug spends in an aqueous environment at body temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound stock solutions? A: For long-term stability, this compound stock solutions prepared in non-aqueous solvents like methanol or acetonitrile should be stored in tightly sealed containers at refrigerated temperatures (2-8°C) and protected from light. For the commercial cream product, it should be refrigerated before dispensing, after which it can be stored at room temperature (20-25°C) for a limited time.[2]
Q2: Can I use this compound in aqueous buffers for my cell-based assays? A: Yes, but with caution. This compound will degrade in aqueous media. You should prepare the final dilutions in your cell culture media or buffer immediately before adding it to the cells. Minimize the time the compound spends in the aqueous environment to ensure the cells are exposed to the intended concentration.
Q3: My analysis involves heating the sample. How will this affect this compound stability? A: Heating will accelerate the rate of hydrolysis. If your analytical method requires a heating step, you should validate that it does not cause significant degradation. If degradation is observed, you may need to find an alternative method that does not require heating or quantify the extent of degradation and account for it in your results.
Q4: Is this compound sensitive to light? A: While hydrolysis is the primary degradation pathway, photostability should not be overlooked for steroidal compounds. As a general good practice, all solutions containing this compound should be protected from direct and prolonged exposure to UV and fluorescent lighting.
Q5: I am seeing carryover in my LC-MS analysis. Could this be related to degradation? A: While carryover is typically a result of the analyte adsorbing to parts of the LC system, degradation products can complicate the chromatogram. If cortexolone is forming in the sample vial in the autosampler, it will be injected along with this compound. To specifically address carryover of the parent drug, ensure your needle wash solution is effective. A "strong" wash with a solvent like acetonitrile/formic acid followed by a "weak" wash with a composition similar to the mobile phase can be effective.
Q6: Does this compound degrade when mixed with other topical medications? A: Studies have shown that this compound cream is stable when combined with other common topical acne medications like retinoids, antibiotics, and benzoyl peroxide for up to 8 hours at 37°C.[3] This suggests good compatibility in multi-drug topical regimens.
References
Technical Support Center: Enhancing Ex Vivo Skin Penetration of Clascoterone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the skin penetration of clascoterone in ex vivo models.
Frequently Asked Questions (FAQs)
1. What is the primary challenge in conducting ex vivo skin permeation studies with this compound?
The main challenge is the instability of this compound in physiological solutions at body temperature.[1][2][3][4][5][6][7] this compound can hydrolyze to its metabolite, cortexolone, which can lead to an underestimation of the actual skin permeation of the parent drug.[1][2][4][5][6][7]
2. Which ex vivo model is preferred for this compound skin permeation studies?
Flow-through diffusion cells (e.g., Franz cells) are recommended over static diffusion cells.[1][2][4][5][6][7] This is because the continuous flow of fresh receptor medium in flow-through cells helps to minimize the degradation of this compound to cortexolone.[1][2][4][5][6][7]
3. What is the recommended analytical method for quantifying this compound and its metabolite in receptor solution samples?
A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS or UHPLC-MS/MS) method is recommended for the simultaneous quantification of this compound and cortexolone.[1][2][3][4][5][6][7][8][9] This method offers high sensitivity and selectivity, with a reported lower limit of quantitation (LLOQ) of 0.5 ng/mL for both analytes.[1][2][4][5][6][7]
4. How can I ensure the integrity of the skin membrane during my experiment?
It is crucial to assess the integrity of the skin barrier before and after the experiment. Common methods include measuring Transepidermal Water Loss (TEWL) or skin electrical resistance.[10][11] Skin samples with compromised barrier function should be discarded to ensure the reliability of the permeation data.[10]
5. What are some common causes of high variability in ex vivo skin permeation data?
High variability can arise from several factors, including:
-
Inherent differences in skin samples from different donors.[12]
-
Variations in skin thickness and preparation.[12]
-
The presence and density of skin appendages like hair follicles.[13]
-
Inconsistent application of the formulation.
-
Formation of air bubbles at the skin-receptor medium interface.[14]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound in the receptor solution. | - Degradation of this compound: this compound may be hydrolyzing to cortexolone. - Insufficient permeation: The formulation may not be effectively delivering the drug across the skin. - Analytical sensitivity: The concentration in the receptor solution may be below the LLOQ of the analytical method. | - Use flow-through Franz diffusion cells to minimize degradation.[1][2][4][5][6][7] - Ensure timely sample processing and store samples at low temperatures (e.g., -20°C) before analysis.[9] - Consider incorporating permeation enhancers in your formulation. - Use a highly sensitive analytical method like UHPLC-MS/MS.[3][8] |
| High levels of cortexolone detected, even at early time points. | - Hydrolysis of this compound: This is expected due to the drug's instability in physiological solutions.[1][2][3][4][5][6][7] | - This is a known characteristic of this compound. Quantify both this compound and cortexolone to get a complete picture of the drug's fate. - Employ flow-through diffusion cells to reduce the extent of hydrolysis.[1][2][4][5][6][7] |
| Inconsistent results between replicate experiments. | - Variability in skin samples: Skin from different donors or even different locations on the same donor can have different permeability characteristics.[12] - Air bubble formation: Bubbles between the skin and receptor fluid can impede diffusion.[14] - Inconsistent experimental technique: Variations in formulation application, membrane mounting, or sampling can introduce errors. | - Use skin from the same donor for comparative studies where possible. - Carefully inspect for and remove any air bubbles when mounting the skin in the Franz cell. Degas the receptor solution before use.[14] - Standardize all experimental procedures and ensure consistent training of personnel. |
| Evidence of skin barrier damage after the experiment. | - Harsh formulation components: Some permeation enhancers or vehicle components can damage the skin barrier. - Prolonged experiment duration: Extended exposure to certain formulations can compromise skin integrity. | - Evaluate the effect of individual formulation components on skin integrity in preliminary studies. - Perform skin integrity tests (e.g., TEWL) before and after the experiment to assess any changes.[10][11] |
Data Presentation
Table 1: Example Permeation Parameters for this compound Formulations
| Formulation | Steady-State Flux (Jss) (ng/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (t_lag) (hours) | Cumulative Amount Permeated at 24h (μg/cm²) |
| Control (1% this compound in Cream Base) | 15.2 ± 2.1 | 1.52 ± 0.21 | 2.5 ± 0.4 | 0.33 ± 0.05 |
| Formulation A (with 5% Penetration Enhancer X) | 45.8 ± 5.3 | 4.58 ± 0.53 | 1.8 ± 0.3 | 1.01 ± 0.12 |
| Formulation B (with 2% Penetration Enhancer Y) | 30.5 ± 3.9 | 3.05 ± 0.39 | 2.1 ± 0.2 | 0.67 ± 0.09 |
Note: The data presented in this table are for illustrative purposes only and are not derived from a specific study.
Table 2: Analytical Method Parameters for this compound and Cortexolone
| Parameter | This compound | Cortexolone |
| Analytical Method | UHPLC-MS/MS | UHPLC-MS/MS |
| LLOQ | 0.5 ng/mL[1][2][4][5][6][7] | 0.5 ng/mL[1][2][4][5][6][7] |
| Linear Range | 0.5 - 1000 ng/mL[3][8] | 0.5 - 1000 ng/mL[3][8] |
| Correlation Coefficient (r²) | > 0.99[3][8] | > 0.99[3][8] |
Experimental Protocols
Detailed Methodology for a Standard Ex Vivo Skin Permeation Study of this compound
-
Skin Preparation:
-
Obtain excised human skin from a certified tissue bank.
-
Carefully remove subcutaneous fat and dermis to a thickness of approximately 500 µm.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Conduct a barrier integrity test (e.g., TEWL or electrical resistance) on each skin section. Discard any sections that show compromised barrier function.
-
-
Franz Diffusion Cell Setup:
-
Use flow-through Franz diffusion cells with a known diffusion area.
-
Degas the receptor solution (e.g., phosphate-buffered saline with 5% bovine serum albumin) prior to use to prevent bubble formation.[3][8][14]
-
Fill the receptor chamber, ensuring no air bubbles are trapped beneath the skin mounting area.
-
Mount the prepared skin section between the donor and receptor chambers, with the stratum corneum facing the donor chamber.
-
Maintain the temperature of the skin surface at 32°C using a circulating water bath.[3][8]
-
-
Application of Formulation and Sampling:
-
Apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor chamber.
-
Begin the flow of the receptor solution at a constant rate.
-
Collect samples from the receptor solution at predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Immediately after collection, store samples at -20°C or below until analysis to minimize degradation.[9]
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the cumulative amount of this compound and cortexolone permeated per unit area at each time point.
-
Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss), lag time (t_lag), and permeability coefficient (Kp).
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in sebocytes.
Experimental Workflow
Caption: Workflow for an ex vivo skin permeation study.
Logical Relationship: Troubleshooting Flowchart
Caption: Troubleshooting low this compound permeation.
References
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. Individual Article: this compound Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development for the evaluation of in vitro skin permeation of this compound from this compound topical cream, 1% - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of in vitro Skin Permeation of this compound From this compound Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of in vitro Skin Permeation of this compound From this compound Topical Cream, 1% (w/w) | CoLab [colab.ws]
- 8. FULL SUPPLEMENT: this compound Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transepidermal water loss and skin conductance as barrier integrity tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. excelmale.com [excelmale.com]
- 13. researchgate.net [researchgate.net]
- 14. alterlab.co.id [alterlab.co.id]
Validation & Comparative
A Preclinical Head-to-Head: Clascoterone and Finasteride in Hair Loss Models
For researchers and drug development professionals, understanding the comparative efficacy of novel therapeutics against established treatments is paramount. This guide provides an objective comparison of clascoterone and finasteride (B1672673), two key players in the management of androgenetic alopecia (AGA), based on available preclinical data from established hair loss models.
This compound, a topical androgen receptor inhibitor, and finasteride, a systemic 5-alpha-reductase inhibitor, employ distinct mechanisms to combat the hormonal drivers of hair loss. While clinical trials in humans provide the ultimate measure of therapeutic utility, preclinical animal models offer a controlled environment to dissect and compare their fundamental efficacy. The two most relevant and widely utilized models in this context are the testosterone-induced alopecia mouse model and the hamster flank organ model.
Comparative Efficacy Data
To date, direct head-to-head preclinical studies providing quantitative comparisons of this compound and finasteride for hair growth are limited in the public domain. However, by examining data from independent studies utilizing similar experimental models, we can draw informative, albeit indirect, comparisons.
| Animal Model | Drug | Key Efficacy Parameters | Results |
| Testosterone-Induced Alopecia (Mouse Model) | Topical Finasteride (2%) | - Follicular Density- Anagen:Telogen Ratio | - Significantly higher follicular density compared to testosterone-treated controls.- Significantly higher anagen:telogen ratio compared to testosterone-treated controls.[1] |
| This compound | - Hair Growth Promotion | - Demonstrated significant hair growth promotion in dihydrotestosterone (B1667394) (DHT)-induced mouse models. (Specific quantitative data from direct comparative studies is not readily available in the cited literature). | |
| Hamster Flank Organ Model | Topical Finasteride | - Sebaceous Gland Size | - Caused a 12% to 30% reduction in the size of sebaceous glands.[2] |
| This compound | - Inhibition of Flank Organ Enlargement | - Showed inhibition of testosterone (B1683101) propionate-induced flank organ enlargement. One source suggests this compound is approximately twice as effective as finasteride in this model, though detailed quantitative data is not provided. |
Signaling Pathways & Mechanisms of Action
The distinct mechanisms of this compound and finasteride are central to understanding their effects and potential therapeutic profiles. Finasteride systemically inhibits the 5α-reductase enzyme, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By reducing DHT levels, finasteride lessens the androgenic signaling that leads to hair follicle miniaturization.
This compound, conversely, acts locally as a competitive antagonist of the androgen receptor. It directly competes with DHT for binding to androgen receptors within the dermal papilla cells of the hair follicle, thereby blocking the downstream signaling cascade that triggers hair loss, without significantly altering systemic hormone levels.
Figure 1: Mechanisms of action for finasteride and this compound in the androgenetic alopecia pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the typical experimental protocols for the two primary animal models used to evaluate these compounds.
Testosterone-Induced Alopecia in Mice
This model is a widely accepted method for inducing and studying androgen-driven hair loss.
References
Unraveling the Mechanisms: A Comparative Guide to Clascoterone and Other Anti-Androgens
For Researchers, Scientists, and Drug Development Professionals
In the landscape of androgen-dependent dermatological and hair loss disorders, a nuanced understanding of the molecular mechanisms of therapeutic agents is paramount for innovation and targeted drug development. This guide provides a detailed comparison of the mechanism of action of clascoterone, a novel topical androgen receptor inhibitor, with other established anti-androgens such as spironolactone (B1682167) and finasteride. The information herein is supported by experimental data to facilitate objective evaluation and further research.
At a Glance: Comparative Efficacy and Action
The following tables summarize the key quantitative data comparing this compound, spironolactone, and finasteride, offering a clear overview of their respective potencies and primary targets.
Table 1: Androgen Receptor Binding Affinity
| Compound | Target | Metric | Value | Notes |
| This compound | Androgen Receptor (AR) | Affinity | High; greater than spironolactone | Directly competes with dihydrotestosterone (B1667394) (DHT) for binding to the AR.[1][2][3][4] |
| Spironolactone | Androgen Receptor (AR) | IC50 | ~77 nM | Acts as a direct antagonist at the androgen receptor. Its affinity for the AR can vary based on the study, with ranges from 2.7% to 67% that of DHT reported. |
Table 2: 5-Alpha Reductase Inhibition
| Compound | Target Isoenzyme | Metric | Value | Notes |
| Finasteride | 5α-Reductase Type 2 | IC50 | 1 ng/mL | A specific inhibitor of 5α-reductase, preventing the conversion of testosterone (B1683101) to the more potent DHT. |
| Dutasteride | 5α-Reductase Type 1 & 2 | - | Potent dual inhibitor | Inhibits both isoenzymes of 5α-reductase. |
Table 3: Downstream Effects on Sebaceous Gland Activity and Inflammation
| Compound | Effect on Sebum Production | Effect on Inflammatory Cytokines |
| This compound | Significant reduction. A 12-week clinical study showed a 27% reduction in facial sebum production. | Significantly better at inhibiting inflammatory cytokine synthesis from sebocytes compared to spironolactone. Decreases androgen-mediated production of inflammatory cytokines like IL-6 and IL-8. |
| Spironolactone | Dose-dependent inhibition of human facial sebocyte proliferation. | Reduces androgen-stimulated sebaceous gland activity. |
| Finasteride | Indirectly reduces sebum production by lowering systemic and local DHT levels. | Not a primary mechanism of action. |
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by this compound, spironolactone, and finasteride.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings presented, this section outlines the methodologies for key experiments cited in the comparison.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptors)
-
Radiolabeled ligand (e.g., [3H]dihydrotestosterone)
-
Test compounds (this compound, spironolactone)
-
Assay buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer)
-
Scintillation cocktail and counter
Protocol:
-
Preparation of Cytosol: Homogenize rat ventral prostate tissue in assay buffer and centrifuge to obtain the cytosolic fraction containing the androgen receptors.
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the test compound and a constant amount of cytosol.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.
5-Alpha Reductase Enzyme Inhibition Assay
Objective: To measure the ability of a test compound to inhibit the activity of the 5-alpha reductase enzyme.
Materials:
-
Source of 5-alpha reductase (e.g., human prostate tissue homogenate, recombinant enzyme)
-
Substrate (e.g., [3H]testosterone)
-
Cofactor (NADPH)
-
Test compound (finasteride)
-
Reaction buffer
-
Scintillation cocktail and counter
Protocol:
-
Enzyme Reaction: In a reaction tube, combine the 5-alpha reductase enzyme source, [3H]testosterone, and NADPH in the presence of varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow for the conversion of testosterone to dihydrotestosterone (DHT).
-
Extraction: Stop the reaction and extract the steroids using an organic solvent.
-
Separation: Separate the substrate ([3H]testosterone) from the product ([3H]DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of [3H]DHT produced by scintillation counting of the corresponding spot or fraction.
-
Data Analysis: Calculate the percentage of inhibition of 5-alpha reductase activity at each concentration of the test compound and determine the IC50 value.
Sebocyte Culture and Analysis of Lipid and Inflammatory Cytokine Production
Objective: To assess the effect of anti-androgens on sebum production and inflammation in a cellular model.
Materials:
-
Primary human sebocytes or an immortalized sebocyte cell line (e.g., SZ95)
-
Cell culture medium and supplements
-
Androgen (e.g., DHT) to stimulate sebocytes
-
Test compounds (this compound, spironolactone)
-
Nile Red stain for lipid visualization and quantification
-
ELISA kits for specific inflammatory cytokines (e.g., IL-6, IL-8)
Protocol:
-
Cell Culture and Treatment: Culture sebocytes to a desired confluency. Treat the cells with an androgen (e.g., DHT) to induce lipid production and inflammatory responses, in the presence or absence of varying concentrations of the test compounds.
-
Lipid Production Analysis:
-
Staining: After the treatment period, fix the cells and stain with Nile Red, a fluorescent dye that selectively stains intracellular lipid droplets.
-
Quantification: Visualize and quantify the lipid content using fluorescence microscopy or flow cytometry.
-
-
Inflammatory Cytokine Analysis:
-
Sample Collection: Collect the cell culture supernatant at the end of the treatment period.
-
ELISA: Use specific ELISA kits to measure the concentration of inflammatory cytokines (e.g., IL-6, IL-8) in the supernatant.
-
-
Data Analysis: Compare the levels of lipid production and cytokine secretion in treated cells versus control cells to determine the inhibitory effect of the test compounds.
Experimental Workflow Visualization
This guide provides a foundational comparison of this compound with other key anti-androgens, supported by quantitative data and detailed experimental protocols. The distinct mechanisms of action highlighted here underscore the importance of targeted therapeutic strategies in addressing androgen-mediated conditions. Further research into the nuanced downstream effects and potential synergistic applications of these compounds will continue to advance the field of dermatology and drug development.
References
- 1. Template:Relative affinities of first-generation nonsteroidal antiandrogens for the androgen receptor - Wikipedia [en.wikipedia.org]
- 2. scilit.com [scilit.com]
- 3. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Clascoterone's Topical Anti-Androgenic Prowess: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo topical anti-androgenic activity of clascoterone against other relevant alternatives, supported by experimental data. The information is tailored for researchers, scientists, and professionals in drug development to facilitate informed decisions and further investigation in the field of dermatology and androgen-related disorders.
Comparative Efficacy of Topical Anti-Androgens: In Vivo Data
The hamster flank organ model is a well-established preclinical assay to evaluate the topical anti-androgenic activity of compounds. This model relies on the androgen-dependent growth of the flank organ's sebaceous glands. A reduction in the size of these glands following topical application of a test compound indicates its anti-androgenic potential.
The following table summarizes the comparative efficacy of this compound (also known as cortexolone 17α-propionate or CB-03-01) against other known anti-androgens, as determined by the hamster flank organ test.
| Compound | Mechanism of Action | Relative Potency vs. This compound (in Hamster Flank Organ Assay) | Key Findings |
| This compound | Androgen Receptor Antagonist | - | Demonstrates potent, localized anti-androgenic activity with minimal systemic effects.[1] |
| Progesterone | 5α-reductase inhibitor | This compound is ~4 times more active.[1] | Primarily inhibits the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). |
| Flutamide | Androgen Receptor Antagonist | This compound is ~3 times more potent.[1] | A non-steroidal anti-androgen that directly competes with androgens for receptor binding. |
| Finasteride | 5α-reductase inhibitor | This compound is ~2 times more effective.[1] | Systemically used to treat androgenetic alopecia and benign prostatic hyperplasia by inhibiting DHT production. |
| Cyproterone (B1669671) Acetate | Androgen Receptor Antagonist & Progestin | Approximately as active as this compound.[1] | A potent steroidal anti-androgen with progestational activity. |
| Spironolactone | Androgen Receptor Antagonist & Aldosterone Antagonist | Direct comparative data with this compound in the hamster flank organ assay is limited. However, it has been shown to be effective in reducing sebaceous gland size in this model. | A potassium-sparing diuretic with known anti-androgenic effects, used off-label for acne and hirsutism. |
Experimental Protocols
Hamster Flank Organ Assay for Topical Anti-Androgenic Activity
This assay is a standard in vivo model for screening and quantifying the topical efficacy of anti-androgenic compounds.
Objective: To assess the ability of a topically applied compound to inhibit androgen-stimulated growth of the hamster flank organ.
Animals: Mature male golden Syrian hamsters are typically used. The flank organs are well-developed and responsive to androgens in these animals.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period.
-
Baseline Measurement: The baseline size of the flank organs is measured. This can be done by taking calipers to measure the diameter of the pigmented spot.
-
Treatment Application:
-
The test compound, dissolved in a suitable vehicle, is applied topically to one flank organ.
-
The contralateral (other) flank organ is typically treated with the vehicle alone to serve as a control. This allows for the assessment of local versus systemic effects.
-
A positive control group treated with a known anti-androgen (e.g., cyproterone acetate) is often included.
-
-
Androgen Stimulation (in castrated models): In some variations of the assay, animals are castrated to remove endogenous androgens and then treated with a controlled dose of an androgen like testosterone propionate (B1217596) to stimulate flank organ growth. The test compound is then evaluated for its ability to inhibit this induced growth.
-
Duration of Treatment: The treatment is typically applied daily for a period of several weeks.
-
Endpoint Measurement: At the end of the treatment period, the size of the flank organs is measured again.
-
Histological Analysis: For a more detailed assessment, the animals are euthanized, and the flank organs are excised. Histological sections are prepared and stained (e.g., with Hematoxylin and Eosin) to visualize and quantify the size of the sebaceous glands. This can be done using computer-assisted morphometry.
Data Analysis: The percentage of inhibition of flank organ growth or sebaceous gland size by the test compound is calculated by comparing the measurements of the treated organ with the vehicle-treated contralateral organ and/or the positive control group.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Figure 1. Signaling pathway of this compound's anti-androgenic action.
Figure 2. Experimental workflow for the hamster flank organ assay.
References
The Evolving Landscape of Acne Vulgaris Management: Evaluating the Efficacy of Clascoterone in Combination Therapies
For drug development professionals, researchers, and scientists, the quest for optimized acne vulgaris treatments is continuous. The recent introduction of clascoterone (Winlevi®), a first-in-class topical androgen receptor inhibitor, has opened new avenues for managing the hormonal drivers of acne. This guide provides an objective comparison of this compound's performance when used in combination with other established acne medications, supported by available experimental data.
Acne vulgaris is a multifactorial skin condition primarily driven by four key pathogenic factors: excess sebum production, follicular hyperkeratinization, microbial colonization by Cutibacterium acnes, and inflammation[1]. Traditional topical therapies have targeted one or more of these pathways. The advent of this compound offers a novel approach by directly inhibiting the binding of androgens to sebaceous gland receptors, thereby reducing sebum production and inflammation[2][3][4]. Given the American Academy of Dermatology's recommendation for multimodal topical therapy, understanding the efficacy and stability of this compound in combination regimens is paramount[5].
Efficacy of this compound in Combination with a Retinoid: A Pilot Study
A recent pilot study investigated the efficacy of this compound 1% cream in combination with adapalene (B1666599) 0.3% gel for moderate-to-severe acne vulgaris. The findings from this open-label, single-arm study suggest a promising synergistic effect.
Quantitative Efficacy Data
| Efficacy Endpoint | Baseline (Week 0) | Week 16 | Percent Reduction | p-value |
| Inflammatory Lesion Count | Mean ± SD | Mean ± SD | 90.5% | <0.001 |
| Noninflammatory Lesion Count | Mean ± SD | Mean ± SD | 84.8% | <0.001 |
| Total Lesion Count | Mean ± SD | Mean ± SD | 87.3% | <0.001 |
| Investigator's Global Assessment (IGA) of Clear (0) or Almost Clear (1) | 0% | 65% | N/A | N/A |
| Dermatology Life Quality Index (DLQI) | Mean ± SD | Mean ± SD | 3.7 point improvement | 0.02 |
Data from a 16-week, open-label, single-arm pilot study (N=20).
Experimental Protocol: this compound and Adapalene Combination Study
-
Study Design: A 16-week, open-label, single-arm pilot study involving 20 patients aged 13 to 44 with moderate-to-severe acne vulgaris.
-
Inclusion Criteria: Patients with an Investigator's Global Assessment (IGA) score of 3 or 4.
-
Treatment Regimen: this compound 1% cream applied twice daily and adapalene 0.3% gel applied once nightly.
-
Primary Endpoint: The proportion of patients achieving an IGA score of "clear" (0) or "almost clear" (1) at week 16.
-
Secondary Endpoints: Reductions in inflammatory, noninflammatory, and total lesion counts, and improvement in Quality of Life assessed by the Dermatology Life Quality Index (DLQI).
-
Safety Assessments: Local skin reactions such as erythema, dryness, peeling, burning, and pruritus were evaluated throughout the study.
Efficacy in Combination with a Triple-Therapy Gel: A Pilot Evaluation
A small, prospective, open-label pilot study involving six subjects evaluated the concurrent use of this compound 1% cream with a triple-combination gel (clindamycin phosphate (B84403) 1.2%/adapalene 0.15%/benzoyl peroxide 3.1%) over eight weeks. This combination aims to target all four major pathophysiologic components of acne.
Quantitative Efficacy Data
| Efficacy Endpoint | Baseline (Week 0) | Week 8 |
| Inflammatory Lesion Count | 23.50 ± 8.17 | 9.50 ± 7.53 |
Data from an 8-week, open-label, single-center pilot evaluation (N=6).
Experimental Protocol: this compound and Triple-Combination Gel Study
-
Study Design: A single-center, prospective, open-label pilot evaluation conducted over eight weeks with six subjects aged 21 to 27.
-
Treatment Regimen: this compound 1% cream applied concurrently with a gel containing clindamycin (B1669177) phosphate 1.2%, adapalene 0.15%, and benzoyl peroxide 3.1%.
-
Efficacy Assessment: Evaluation of inflammatory lesion count (ILC) at weeks 0, 2, 4, and 8.
-
Safety and Tolerability: Assessment of erythema and dryness at each follow-up visit. The most common side effects reported were mild burning/stinging and erythema.
In Vitro Stability of this compound with Other Topical Acne Medications
For a combination therapy to be viable, the chemical stability of the combined active ingredients is crucial. An in vitro study assessed the stability of this compound when layered with other common topical acne medications.
Quantitative Stability Data
| Combination | Mean Percent Recovery of this compound |
| This compound + Tretinoin 0.025% | 97% (re-injected sample) |
| This compound + Adapalene 0.3% | 93% (re-injected sample) |
| This compound + Dapsone 7.5% | 98% - 119% (range with other drugs) |
| This compound + Azelaic Acid 15% | 119% |
| This compound + Benzoyl Peroxide 5%/Clindamycin 1% | 98% - 119% (range with other drugs) |
| This compound + Benzoyl Peroxide 2.5%/Adapalene 0.1% | 98% - 119% (range with other drugs) |
| This compound + Encapsulated Benzoyl Peroxide 5% | 98% |
| This compound Alone | 86% |
Data from an in vitro study where this compound cream was layered with other products and incubated for 8 hours at 37°C.
Experimental Protocol: In Vitro Stability Study
-
Methodology: 0.5 mL of this compound cream was layered over 0.5 mL of various topical acne medications on individual microscope slides and incubated for 8 hours at 37°C.
-
Analysis: The materials were extracted and analyzed using high-pressure liquid chromatography-mass spectrometry to determine the percent recovery of this compound.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the design of the clinical evaluation, the following diagrams are provided.
Caption: Androgen Receptor Signaling Pathway in Acne and the Mechanism of this compound.
Caption: Workflow of the this compound and Adapalene Combination Pilot Study.
Discussion and Future Directions
The available data, although preliminary, suggests that this compound can be effectively and safely combined with other topical acne treatments. The pilot study combining this compound with adapalene demonstrated a significant reduction in all lesion types and an improvement in patient quality of life. Similarly, the small pilot study with a triple-combination therapy showed a notable decrease in inflammatory lesions. Real-world case series have also reported clinical improvement when this compound is used as an adjunctive treatment with other topical or systemic agents.
The in vitro stability of this compound with a range of other topical agents, including retinoids and benzoyl peroxide, further supports the potential for combination therapy. This is a critical consideration for the development of fixed-dose combination products or for guiding clinical practice in prescribing concomitant therapies.
However, it is important to note the limitations of the current evidence. The clinical studies are pilot in nature, with small sample sizes and open-label designs. Larger, randomized, controlled trials are necessary to definitively establish the superiority of combination therapy with this compound over monotherapy and to further characterize the safety profile of these combinations. Head-to-head comparisons with other established combination regimens would also be valuable to determine the optimal place of this compound in the acne treatment algorithm.
References
- 1. Prospective Pilot Evaluation of the Safety, Tolerability, and Efficacy of Clindamycin Phosphate 1.2%/Adapalene 0.15%/Benzoyl Peroxide 3.1% Gel plus this compound 1% Cream in Adult Patients with Acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for acne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound for treatment of acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dermatologytimes.com [dermatologytimes.com]
Comparative Analysis of Clascoterone and Other Androgen Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of clascoterone with other androgen receptor inhibitors, focusing on their performance in treating androgen-mediated conditions such as acne vulgaris and androgenetic alopecia. The information is supported by experimental data from clinical trials and preclinical studies to assist researchers, scientists, and drug development professionals in their understanding of these compounds.
Mechanism of Action: Targeting the Androgen Receptor
This compound is a first-in-class topical androgen receptor inhibitor.[1] Its mechanism of action involves competing with androgens, specifically dihydrotestosterone (B1667394) (DHT), for binding to androgen receptors in the skin.[2][3] This targeted action blocks the downstream signaling pathways that lead to increased sebum production and inflammation, key factors in the pathogenesis of acne.[3] Unlike systemic antiandrogens, this compound is rapidly metabolized in the skin, which limits its systemic absorption and potential for related side effects.[4]
dot
Caption: this compound's competitive inhibition of the androgen receptor.
Head-to-Head Clinical Efficacy and Safety
Direct head-to-head clinical trials comparing this compound with other androgen receptor inhibitors are limited. However, data from pivotal Phase 3 trials and meta-analyses provide a basis for comparison.
This compound for Acne Vulgaris
Two identical Phase 3, multicenter, randomized, double-blind, vehicle-controlled studies (NCT02608450 and NCT02608476) established the efficacy and safety of this compound 1% cream in patients with moderate to severe facial acne.[5][6]
Table 1: Efficacy of this compound 1% Cream vs. Vehicle in Acne Vulgaris (12 Weeks)
| Efficacy Endpoint | Trial CB-03-01/25 | Trial CB-03-01/26 |
| Treatment Success (IGA score 0 or 1 and ≥2-point reduction) | ||
| This compound 1% | 18.4% | 20.3% |
| Vehicle | 9.0% | 6.5% |
| P-value | < .001 | < .001 |
| Absolute Reduction in Non-inflammatory Lesions | ||
| This compound 1% | -19.4 | -19.4 |
| Vehicle | -13.0 | -10.8 |
| P-value | < .001 | < .001 |
| Absolute Reduction in Inflammatory Lesions | ||
| This compound 1% | -19.3 | -20.0 |
| Vehicle | -15.5 | -12.6 |
| P-value | < .001 | < .001 |
Data sourced from Hebert A, et al. JAMA Dermatol. 2020.[6]
Comparative Efficacy in Acne Vulgaris
A systematic review and network meta-analysis compared topical this compound (TC) with oral spironolactone (B1682167) for the treatment of acne vulgaris.[7][8] While direct comparisons are challenging due to different administration routes, the analysis provides insights into their relative efficacy.
Table 2: Network Meta-Analysis of Topical this compound vs. Oral Spironolactone for Acne Vulgaris
| Treatment | Outcome vs. Placebo | Standardized Mean Difference (SMD) [95% CI] | Odds Ratio (OR) [95% CI] |
| Topical this compound 1% BID | Inflammatory Lesion Count Reduction | -0.27 [-0.36 to -0.17] | - |
| Non-inflammatory Lesion Count Reduction | -0.31 [-0.41 to -0.22] | - | |
| 12-week Treatment Success | - | 2.44 [1.12 to 5.30] | |
| Oral Spironolactone 200 mg | Total Lesion Count Reduction | -4.46 [-5.60 to -3.32] | - |
Data sourced from Basendwh MA, et al. PLoS One. 2024.[7]
Another meta-analysis compared this compound with the topical retinoids trifarotene (B1683032) and tazarotene, which are not androgen receptor inhibitors but are relevant comparators in acne treatment. The analysis of six Phase 3 randomized controlled trials found no significant differences in efficacy among the three treatments after 12 weeks for reducing inflammatory and non-inflammatory lesion counts, as well as for treatment success rates.[9][10]
This compound for Androgenetic Alopecia
This compound is also under investigation for the treatment of androgenetic alopecia (AGA). A Phase 2 dose-ranging study in males with mild to moderate AGA showed promising results.[11] While a direct head-to-head trial with finasteride (B1672673) has not been published, an interim analysis of the Phase 2 trial suggested that the efficacy of this compound 7.5% solution applied twice daily was comparable to historical data for oral finasteride 1mg in terms of the increase in target area hair count (TAHC) at six months.[11][12]
Experimental Protocols
Pivotal Phase 3 Trials for this compound in Acne Vulgaris (NCT02608450 & NCT02608476)
-
Study Design: Two identical, multicenter, randomized, vehicle-controlled, double-blind, phase 3 studies.[5]
-
Participants: Males and nonpregnant females aged 9 years and older with moderate or severe facial acne, defined by an Investigator's Global Assessment (IGA) score of 3 or 4. Participants were required to have 30 to 75 inflammatory lesions and 30 to 100 non-inflammatory lesions on the face.[5]
-
Intervention: Patients were randomized to apply approximately 1 gram of this compound cream 1% or vehicle cream to the entire face twice daily for 12 weeks.[5]
-
Primary Efficacy Endpoints:
-
Safety Assessments: Included the frequency and severity of adverse events and local skin reactions.[5]
dot
Caption: Workflow of the Phase 3 pivotal trials for this compound in acne.
Network Meta-Analysis of Topical this compound vs. Oral Spironolactone
-
Study Design: A systematic review and network meta-analysis of randomized controlled trials (RCTs).[7]
-
Data Sources: PubMed/MEDLINE, SCOPUS, and the Cochrane Library were searched for relevant papers up to June 2022.[13]
-
Inclusion Criteria: RCTs involving patients with acne vulgaris treated with topical this compound (at various doses) and/or oral spironolactone (at various doses), with placebo or another active comparator as the control.[7]
-
Data Extraction and Analysis: Data on changes in inflammatory, non-inflammatory, and total lesion counts, as well as treatment success rates, were extracted. A network meta-analysis was conducted using "netmeta" and "meta" packages in RStudio to compare the different treatments indirectly.[7]
Conclusion
This compound represents a significant advancement in the topical treatment of androgen-mediated skin conditions, offering a targeted approach with minimal systemic exposure.[4] Clinical data demonstrates its efficacy and safety for acne vulgaris. While direct head-to-head trials with other androgen receptor inhibitors are needed for definitive comparisons, meta-analyses suggest its efficacy is comparable to other established topical acne therapies and provides a valuable alternative to systemic treatments like oral spironolactone, particularly for male patients.[7][9][14] The ongoing investigation of this compound for androgenetic alopecia also shows promise, potentially offering a new treatment modality for both men and women.[11][15]
References
- 1. medestheticsmag.com [medestheticsmag.com]
- 2. What's better: this compound vs Spironolactone? – meds.is [meds.is]
- 3. drmichellejeffries.com [drmichellejeffries.com]
- 4. Sun Pharma Presents Phase 3 Data for WINLEVI® (this compound) cream 1% for the Topical Treatment of Acne Vulgaris at the AAD Annual Meeting [prnewswire.com]
- 5. Efficacy and Safety of Topical this compound Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Topical this compound Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy of Topical this compound versus systematic spironolactone for treatment of acne vulgaris: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the Efficacy of this compound, Trifarotene, and Tazarotene for the Treatment of Acne: A Systematic Literature Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. e3.marco.ch [e3.marco.ch]
- 12. belgraviacentre.com [belgraviacentre.com]
- 13. Holdings: The efficacy of Topical this compound versus systematic spironolactone for treatment of acne vulgaris: A systematic review and network meta-analysis. :: Kabale University Library Catalog [library.kab.ac.ug]
- 14. drugs.com [drugs.com]
- 15. cityskinclinic.com [cityskinclinic.com]
A Preclinical Comparative Guide to Topical Anti-Androgens: Clascoterone and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of clascoterone, a novel topical androgen receptor inhibitor, with established alternative therapies for androgen-dependent skin disorders like acne vulgaris and androgenetic alopecia. The following sections detail the long-term safety and efficacy of these compounds in relevant preclinical models, offering a valuable resource for researchers and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The therapeutic effect of the compounds discussed hinges on their ability to interfere with the androgen signaling pathway, a key driver in the pathogenesis of both acne and androgenetic alopecia. Dihydrotestosterone (DHT), a potent androgen, binds to androgen receptors (AR) in sebaceous glands and hair follicles, leading to increased sebum production and hair follicle miniaturization. This compound, topical finasteride (B1672673), and topical spironolactone (B1682167) each disrupt this pathway at different points.
This compound and Spironolactone: Direct Androgen Receptor Blockade
This compound and spironolactone act as direct competitive antagonists of the androgen receptor. By binding to the AR, they prevent DHT from exerting its downstream effects, thereby reducing sebum production and inflammation associated with acne, and mitigating hair follicle miniaturization in androgenetic alopecia. In vitro studies have shown that this compound competes with DHT for binding to the androgen receptor in dermal papilla cells.
Finasteride: Inhibition of DHT Synthesis
Topical finasteride, in contrast, is a 5α-reductase inhibitor. This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent DHT. By inhibiting 5α-reductase, finasteride effectively reduces the local concentration of DHT in the skin and hair follicles, thereby decreasing androgenic stimulation.
Minoxidil (B1677147): A Different Approach to Hair Growth
Minoxidil's mechanism in promoting hair growth is not fully understood but is distinct from the anti-androgenic pathways. It is believed to be a potassium channel opener, leading to vasodilation and increased blood flow to the hair follicles. Additionally, preclinical studies in C57BL/6 mice suggest that minoxidil may stimulate the release of growth factors from adipose-derived stem cells, prolong the anagen (growth) phase of the hair cycle, and increase hair follicle size. It does not appear to have a direct anti-androgenic effect.
Preclinical Efficacy: Head-to-Head in Animal Models
The hamster flank organ model is a well-established in vivo assay for assessing the anti-androgenic activity of topical compounds relevant to acne. For androgenetic alopecia, the C57BL/6 mouse model is commonly used to evaluate hair growth-promoting effects.
Table 1: Preclinical Efficacy in the Hamster Flank Organ Model (Acne)
| Compound | Animal Model | Key Efficacy Endpoints | Results |
| This compound | Hamster Flank Organ | Reduction in sebaceous gland size and sebum production. | Dose-dependent reduction in sebaceous gland size. |
| Topical Finasteride | Hamster Flank Organ | Reduction in sebaceous gland size and androgen-regulated gene expression. | Showed reduction in sebaceous gland size, but also demonstrated significant systemic effects. |
| Topical Spironolactone | Hamster Flank Organ / Hamster Pinna | Reduction in sebaceous gland size. | Significant reduction in the size of treated flank organs with no effect on the contralateral side, suggesting local action. |
Table 2: Preclinical Efficacy in Hair Growth Models (Androgenetic Alopecia)
| Compound | Animal Model | Key Efficacy Endpoints | Results |
| This compound | (Preclinical data on hair growth models is emerging) | (Awaited from ongoing studies) | In vitro studies show it inhibits AR-regulated transcription, suggesting potential for hair growth. |
| Topical Finasteride | Testosterone-induced alopecia in albino mice | Follicular density, anagen:telogen ratio. | Demonstrated higher follicular density and an improved anagen:telogen ratio compared to control. |
| Minoxidil | C57BL/6 Mice | Acceleration of telogen-to-anagen transition, hair weight, hair follicle stem cell activation. | Accelerated the transition to the anagen phase, increased hair weight, and activated hair follicle stem cells. |
Preclinical Safety and Pharmacokinetics: A Comparative Overview
A critical aspect of topical therapies is their ability to exert a local effect with minimal systemic absorption, thereby reducing the risk of systemic side effects.
Table 3: Comparative Preclinical Safety and Pharmacokinetics
| Compound | Key Preclinical Safety Findings | Key Preclinical Pharmacokinetic Findings |
| This compound | Low systemic absorption. Rapidly metabolized in the skin to an inactive metabolite (cortexolone). No evidence of significant skin irritation or sensitization in early studies. | Low systemic exposure after topical application. Minimal fraction of the administered dose excreted in urine. |
| Topical Finasteride | Lower systemic exposure compared to oral administration. Reduced systemic DHT levels, but to a lesser extent than oral finasteride. | Detectable plasma levels after topical application in hairless rats, though lower than oral administration. |
| Topical Spironolactone | High concentrations may induce toxicity in cultured keratinocytes and human skin ex vivo. Generally considered to have a good safety profile with minimal systemic side effects in clinical use. | Limited preclinical pharmacokinetic data available. Clinical studies suggest low systemic absorption. |
| Minoxidil | Generally well-tolerated topically. Systemic absorption can lead to cardiovascular effects, and animal studies have shown cardiotoxicity at high doses. | Approximately 1.4% of a topical dose is absorbed through intact scalp. Metabolized by sulfotransferase in the liver. |
Experimental Protocols
Hamster Flank Organ Assay for Anti-Androgenic Activity
-
Animal Model: Adult male golden Syrian hamsters.
-
Procedure:
-
A baseline measurement of the flank organ size is taken.
-
The test compound (e.g., this compound, finasteride, or spironolactone solution/cream) is applied topically to one flank organ daily for a specified period (e.g., 2-4 weeks). The contralateral organ often serves as an untreated control.
-
At the end of the treatment period, the size of both flank organs is measured again.
-
The animals are euthanized, and the flank organs are excised for histological analysis.
-
-
Endpoints:
-
Gross measurement of flank organ diameter.
-
Histological evaluation of sebaceous gland size and number.
-
Measurement of sebum content.
-
Analysis of androgen-regulated gene expression.
-
C57BL/6 Mouse Model for Hair Growth Promotion
-
Animal Model: C57BL/6 mice (7-8 weeks old, in the telogen phase of the hair cycle).
-
Procedure:
-
The dorsal hair of the mice is clipped to synchronize the hair cycle in the anagen phase.
-
Once the hair cycle enters the telogen phase (identified by the pink skin color), the test compound (e.g., minoxidil solution) is applied topically to the clipped area daily.
-
The dorsal skin is photographed at regular intervals to monitor hair growth.
-
-
Endpoints:
-
Visual assessment of hair growth (scoring based on coverage).
-
Measurement of hair length and weight.
-
Histological analysis of hair follicle morphology and staging (anagen vs. telogen).
-
Immunohistochemical staining for markers of hair follicle stem cell activation (e.g., CD200).
-
Visualizing the Pathways and Processes
Safety Operating Guide
Safe Disposal of Clascoterone: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of the anti-androgen compound, clascoterone.
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical compounds is a paramount responsibility. This guide outlines the essential procedures for the proper disposal of this compound, a topical androgen receptor inhibitor, to minimize environmental impact and maintain laboratory safety.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It can also cause skin and serious eye irritation[2]. Therefore, appropriate personal protective equipment (PPE), including protective gloves, safety goggles with side-shields, and a lab coat, should be worn when handling this compound[2]. Engineering controls, such as ensuring adequate ventilation and providing an accessible safety shower and eyewash station, are also crucial[2].
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to prevent its release into the environment[1]. Improper disposal, such as flushing down the drain, can introduce the active pharmaceutical ingredient into waterways, where it can harm aquatic organisms[1][3].
1. Segregation and Waste Identification:
-
Non-Hazardous vs. Hazardous Waste: In the United States, pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5][6]. It is crucial to determine if your this compound waste is considered hazardous. While this compound itself is not specifically listed as a hazardous waste, its toxicity to aquatic life may require it to be managed as such[1]. Always consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying pharmaceutical waste.
-
Waste Streams: Segregate this compound waste from other laboratory waste. This includes pure this compound, contaminated lab materials (e.g., gloves, weighing paper, pipette tips), and solutions containing this compound.
2. Disposal of Pure this compound (Unused or Expired):
-
Do Not Dispose in Trash or Drains: Never dispose of pure this compound in the regular trash or flush it down the sink or toilet[3].
-
Licensed Waste Contractor: The recommended method for disposal is through a licensed hazardous waste disposal company. These companies are equipped to handle and treat pharmaceutical waste, typically through incineration at a permitted facility[5][6].
-
Packaging: Package the waste in a clearly labeled, sealed container compatible with the chemical. The label should include the chemical name ("this compound"), CAS number (19608-29-8), and relevant hazard symbols.
3. Disposal of Contaminated Materials:
-
Solid Waste: Items such as gloves, absorbent pads, and empty containers that are contaminated with this compound should be collected in a designated, sealed plastic bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed, and leak-proof container.
-
Disposal Route: These contaminated materials should also be disposed of through a licensed hazardous waste contractor.
4. Decontamination of Glassware and Surfaces:
-
Rinsing: Glassware should be rinsed with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) to remove this compound residues. The rinsate should be collected as hazardous liquid waste.
-
Washing: After the initial rinse, glassware can be washed with soap and water.
-
Surface Cleaning: Work surfaces should be decontaminated using a suitable cleaning agent. All cleaning materials (e.g., wipes) should be disposed of as contaminated solid waste.
Environmental Impact and Ecotoxicity
While specific experimental data on the environmental fate of this compound is limited, a "read across" analysis comparing it to other anti-androgen compounds provides an indication of its potential environmental risk.
| Compound | Test Organism | Effect Concentration | Observation |
| Flutamide | Flathead Minnow | 412 µg/L | Minor phenotypic alterations[7] |
| Flutamide | Medaka | 651 – 1000 µg/L | Significant effects observed[7] |
| Flutamide | Zebrafish | 1700 µg/L | Significant effects observed[7] |
| Flutamide | Stickleback Fish | 10 - 50 µg/L | Small changes in spiggin secretion[7] |
This table summarizes data from a comparative analysis used in an environmental impact assessment, as detailed in an FDA review[7].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling. Always consult your institution's specific guidelines and local regulations for pharmaceutical waste disposal.
References
Safeguarding Researchers: Personal Protective Equipment and Disposal Guidelines for Clascoterone
Comprehensive safety protocols are paramount for laboratory personnel handling Clascoterone, a topical androgen receptor inhibitor. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements and operational plans for handling and disposal, to ensure the well-being of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound in a laboratory setting, adherence to the following PPE guidelines is mandatory to prevent skin and eye contact, as well as inhalation. The recommendations are compiled from safety data sheets and handling guidelines.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Protective gloves | To prevent skin contact, as this compound can cause skin irritation.[1] |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or dust, as the substance can cause serious eye irritation.[1] |
| Skin and Body Protection | Impervious clothing / Protective clothing / Lab coat | To provide a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Suitable respirator | To be used when there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas. |
Procedural Workflow for Donning and Doffing PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination and exposure. The following logical workflow should be followed:
Handling and Storage Protocols
To ensure safety and maintain the integrity of this compound, the following handling and storage procedures should be strictly observed:
-
Handling:
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Avoid the formation of dust and aerosols.
-
Use in a well-ventilated area or in a chemical fume hood.
-
-
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.
-
Keep away from direct sunlight and sources of ignition.
-
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is crucial:
-
Spills:
-
Use full personal protective equipment.
-
Ensure adequate ventilation and evacuate personnel to safe areas.
-
Absorb solutions with a liquid-binding material and decontaminate surfaces with alcohol.
-
Dispose of contaminated material in accordance with regulations.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present. Seek medical attention.
-
Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing and wash before reuse.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound in accordance with federal, state, and local regulations.
-
Contaminated Materials: All PPE and materials that have come into contact with this compound should be considered contaminated.
-
Hold all contaminated materials for appropriate disposal as described in the safety data sheet.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
